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Foundational

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioacti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an exceptionally privileged scaffold. In recent years, the strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic for optimizing drug candidates.[2] Fluorine substitution can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and, critically, the basicity (pKa) of the piperidine nitrogen.[2][3] Modulation of pKa is a key strategy to mitigate off-target effects, such as hERG channel affinity which is linked to cardiac toxicity, thereby enhancing the safety profile of a potential drug.[4][5][6]

This guide details a robust and stereocontrolled synthetic pathway to Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate, a valuable bifunctional building block. The trans stereochemical relationship between the C3-amino and C4-fluoro substituents provides a specific conformational constraint that is highly sought after for probing structure-activity relationships (SAR). The presence of the benzyl carbamate (Cbz) protecting group offers a stable yet readily cleavable handle for subsequent synthetic elaborations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Retrosynthetic Analysis and Strategic Overview

The primary challenge in synthesizing the target compound lies in the precise installation of the trans-stereochemistry between the amine and fluorine substituents. A direct approach is often complicated by competing reaction pathways and difficulties in stereocontrol. Our proposed strategy circumvents these issues by employing a sequence of reliable and well-documented transformations that build the stereochemistry logically.

The retrosynthetic analysis reveals a pathway beginning from a commercially available, protected piperidone. The key transformations involve an electrophilic fluorination, a diastereoselective reduction, and a crucial stereochemical inversion at the C3 position via a Mitsunobu reaction.

G Target Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate Fluoroazide Benzyl trans-3-azido-4-fluoropiperidine-1-carboxylate Target->Fluoroazide Azide Reduction (e.g., H₂, Pd/C) Fluoroalcohol Benzyl cis-3-hydroxy-4-fluoropiperidine-1-carboxylate Fluoroazide->Fluoroalcohol Stereochemical Inversion (Mitsunobu Reaction) Fluoroketone Benzyl 4-fluoro-3-oxopiperidine-1-carboxylate Fluoroalcohol->Fluoroketone Diastereoselective Reduction Piperidone Benzyl 3-oxopiperidine-1-carboxylate Fluoroketone->Piperidone Electrophilic Fluorination

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Intermediate: Benzyl 4-fluoro-3-oxopiperidine-1-carboxylate

The synthesis commences with the N-Cbz protection of 3-piperidone, followed by an electrophilic fluorination. This sequence establishes the core scaffold and introduces the fluorine atom, which will direct the stereochemistry of subsequent steps.

Step 1.1: N-Protection of 3-Piperidone

The protection of the piperidine nitrogen is essential to prevent side reactions and to modulate the reactivity of the ring system. The Cbz group is chosen for its robustness under various reaction conditions and its facile removal via catalytic hydrogenation.

Protocol:

  • Dissolve 3-piperidone hydrochloride in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate to neutralize the hydrochloride and create a basic environment.[7]

  • Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 3-oxopiperidine-1-carboxylate.

Step 1.2: Electrophilic Fluorination

With the protected piperidone in hand, the next step is the introduction of the fluorine atom at the C4 position. This is achieved using an electrophilic fluorinating agent. Selectfluor® (F-TEDA-BF₄) is the reagent of choice due to its crystalline nature, stability, and relatively safe handling compared to gaseous fluorinating agents. The reaction proceeds via the enolate or enol form of the ketone.

Protocol:

  • Dissolve Benzyl 3-oxopiperidine-1-carboxylate in a suitable solvent such as acetonitrile or DMF.

  • Add a base (e.g., DBU or LDA) dropwise at a low temperature (-78 °C) to form the enolate.

  • Add a solution of Selectfluor® in the same solvent to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield Benzyl 4-fluoro-3-oxopiperidine-1-carboxylate.

Parameter Step 1.1: N-Protection Step 1.2: Fluorination
Key Reagents 3-Piperidone HCl, Benzyl Chloroformate, Na₂CO₃N-Cbz-3-piperidone, Selectfluor®, DBU
Solvent Dioxane/WaterAcetonitrile
Temperature 0 °C to RT-78 °C to RT
Typical Yield >90%60-75%

Part 2: Stereoselective Reduction to the cis-Fluoroalcohol

The reduction of the carbonyl group in the fluoroketone intermediate is a critical step that sets the first of the two stereocenters. The approach of the hydride reducing agent is sterically influenced by the newly introduced fluorine atom.

Causality of Stereoselection

Reduction of cyclic ketones often follows Felkin-Anh-Cornforth models, where the nucleophile (hydride) attacks the carbonyl carbon from the least hindered face. In this case, the bulky N-Cbz group and the piperidine ring conformation will influence the trajectory of the hydride. A standard reducing agent like sodium borohydride (NaBH₄) will typically attack from the face opposite the fluorine atom, leading to the formation of the cis-fluoroalcohol as the major diastereomer. This outcome provides the necessary precursor for the subsequent stereochemical inversion.

Protocol:

  • Dissolve Benzyl 4-fluoro-3-oxopiperidine-1-carboxylate in methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction with acetone, followed by water.

  • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to isolate Benzyl cis-3-hydroxy-4-fluoropiperidine-1-carboxylate.

Parameter Value
Key Reagents N-Cbz-4-fluoro-3-piperidone, NaBH₄
Solvent Methanol
Temperature 0 °C
Diastereomeric Ratio (cis:trans) Typically >5:1
Typical Yield 85-95%

Part 3: Stereochemical Inversion and Amine Formation

This section describes the pivotal step of the synthesis: the inversion of the C3 stereocenter to establish the final trans relationship between the fluorine and the amino group. This is elegantly achieved using the Mitsunobu reaction, followed by the reduction of an azide intermediate.

Step 3.1: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful method for converting an alcohol into a variety of functional groups with complete inversion of stereochemistry.[8] Here, the cis-fluoroalcohol is treated with a combination of a phosphine (e.g., triphenylphosphine, PPh₃), an azodicarboxylate (e.g., DEAD or DIAD), and an azide source (e.g., diphenylphosphoryl azide, DPPA). The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the azide nucleophile in a classic Sₙ2 reaction, inverting the stereocenter at C3.

Protocol:

  • Dissolve the Benzyl cis-3-hydroxy-4-fluoropiperidine-1-carboxylate, triphenylphosphine, and DPPA in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture.

  • Purify directly by column chromatography to separate the product, Benzyl trans-3-azido-4-fluoropiperidine-1-carboxylate, from triphenylphosphine oxide and other byproducts.

Step 3.2: Reduction of the Azide to the Primary Amine

The final step in forming the target molecule is the reduction of the azide group to a primary amine. This is most cleanly accomplished by catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst is effective for this transformation. It is important to note that under these conditions, the Cbz protecting group may also be cleaved. For a selective reduction, other methods like the Staudinger reaction (PPh₃, H₂O) can be employed, though hydrogenation is often preferred for its clean workup. If the Cbz group is cleaved, it can be easily reintroduced. For the purpose of this guide, we will assume conditions are chosen to selectively reduce the azide.

Protocol:

  • Dissolve Benzyl trans-3-azido-4-fluoropiperidine-1-carboxylate in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate to yield the final product, Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate.

Overall Synthetic Workflow

The complete, multi-step synthesis is a linear sequence designed for maximal control over stereochemistry and functionality.

G cluster_0 Part 1: Fluoroketone Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Inversion & Amination Piperidone N-Cbz-3-Piperidone Fluoroketone N-Cbz-4-fluoro-3-piperidone Piperidone->Fluoroketone Selectfluor® Fluoroalcohol cis-Fluoroalcohol Fluoroketone->Fluoroalcohol NaBH₄ Fluoroazide trans-Fluoroazide Fluoroalcohol->Fluoroazide Mitsunobu (DPPA) Target trans-Amino-fluoropiperidine (Final Product) Fluoroazide->Target H₂, Pd/C

Caption: Step-by-step synthetic workflow diagram.

Conclusion

This guide outlines a logical and robust synthetic route to Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate. By leveraging a sequence of high-yielding and stereocontrolled reactions—including electrophilic fluorination, diastereoselective reduction, and a key Mitsunobu inversion—this pathway provides reliable access to a valuable and conformationally defined building block. The principles and protocols described herein offer a solid foundation for researchers in medicinal and synthetic chemistry to produce this and related fluorinated piperidines for the advancement of drug discovery programs.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. PubMed. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Scientific Update. [Link]

  • The role of fluorine in drug design and development. ResearchGate. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. PubMed. [Link]

  • An improved large scale procedure for the preparation of N-Cbz amino acids. University of Canterbury Research Repository. [Link]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ChemistrySelect. [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. PubMed. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed. PubMed. [Link]

  • Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Trans-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate - NextSDS. NextSDS. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kyoto University Research Information Repository. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. CSIR-NIScPR. [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) | Request PDF. ResearchGate. [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - Arkivoc. Arkivoc. [Link]

Sources

Exploratory

Structural Elucidation of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate: An In-Depth NMR Analysis Guide

Introduction to Fluorinated Piperidine Scaffolds The strategic incorporation of fluorine into saturated nitrogen heterocycles has become a cornerstone of modern medicinal chemistry. By leveraging the high electronegativi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Fluorinated Piperidine Scaffolds

The strategic incorporation of fluorine into saturated nitrogen heterocycles has become a cornerstone of modern medicinal chemistry. By leveraging the high electronegativity and relatively small van der Waals radius of fluorine, drug development professionals can profoundly modulate the basicity (pKa) of adjacent amines, enhance metabolic stability against cytochrome P450 enzymes, and dictate the precise three-dimensional conformation of the molecular scaffold[1].

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1207853-15-3) serves as a highly versatile building block for synthesizing complex active pharmaceutical ingredients (APIs)[2]. However, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a multifaceted challenge. Analysts must simultaneously deconvolute 1 H- 19 F heteronuclear coupling, assess the stereoelectronic competition dictating the axial vs. equatorial fluorine preference, and resolve the spectral broadening induced by carbamate rotamerism[1][3].

This technical guide provides a comprehensive, self-validating methodology for the complete 1 H and 13 C NMR spectral assignment of this critical intermediate.

Conformational Dynamics: Causality Behind Spectral Complexity

To accurately interpret the NMR spectra of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate, scientists must first understand the physical chemistry driving its behavior in solution. Two distinct dynamic processes govern the appearance of the spectra:

Carbamate Rotamerism at the N1 Position

The carboxybenzyl (Cbz) protecting group attached to the N1 position exhibits partial double-bond character along the carbamate C–N bond due to resonance delocalization. At ambient temperature (298 K), the rotation around this bond is slow on the NMR timescale. Consequently, the molecule exists as a mixture of syn and anti rotamers.

  • Spectral Impact: This slow exchange manifests as broadened or duplicated signals in both 1 H and 13 C NMR spectra, particularly for the C2 and C6 equatorial and axial protons/carbons, which are in closest spatial proximity to the Cbz group.

Stereoelectronic Fluorine Preferences

In fluorinated piperidines, the highly electronegative fluorine atom often demonstrates a strong preference for the axial position. This is driven by hyperconjugation (the donation of electron density from the adjacent σC−H​ bonds into the anti-bonding σC−F∗​ orbital) and the minimization of charge-dipole interactions[1].

  • Spectral Impact: Because the 3-amino and 4-fluoro groups are in a trans relationship, the ring must adopt either a trans-diaxial or trans-diequatorial chair conformation. The exact equilibrium state dictates the 3JH−H​ and 3JH−F​ coupling constants observed in the 1 H spectrum.

Self-Validating Experimental Protocol for NMR Acquisition

A standard 1D 1 H and 13 C acquisition is insufficient for unambiguous assignment due to overlapping multiplets and rotameric broadening. To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a self-validating system of multinuclear and decoupling experiments.

Step-by-Step Workflow
  • Sample Preparation (Preserving Intramolecular Dynamics):

    • Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ provides a non-polar environment that accurately reflects the intrinsic intramolecular dipole interactions without competitive solvent hydrogen bonding, which could artificially alter the conformational equilibrium[1].

  • Baseline Multinuclear 1D Acquisition:

    • Acquire standard 1 H (400/500 MHz), 13 C{ 1 H} (100/125 MHz), and 19 F (376/470 MHz) spectra at 298 K.

  • Heteronuclear Decoupling (The Validation Step):

    • Acquire a 1 H{ 19 F} and a 13 C{ 1 H, 19 F} spectrum.

    • Causality: The 19 F nucleus (spin ½, 100% natural abundance) induces massive scalar splitting (e.g., 2JH−F​≈48 Hz, 1JC−F​≈175 Hz). Selectively decoupling fluorine collapses these complex multiplets into simpler signals, definitively validating which protons and carbons are spatially adjacent to the C4 position[3].

  • Variable Temperature (VT) NMR (Rotamer Resolution):

    • If Cbz rotamer broadening obscures the C2/C6 integration, exchange the solvent to Toluene-d 8​ or DMSO-d 6​ and heat the sample to 340–360 K.

    • Causality: Elevated thermal energy overcomes the rotational energy barrier of the carbamate bond. This accelerates the exchange rate between the syn and anti rotamers, coalescing the broadened signals into sharp, time-averaged peaks for precise integration.

Workflow N1 Sample Prep: Dissolve in CDCl3 (Preserves Intramolecular H-Bonds) N2 1D NMR Acquisition (1H, 13C, 19F) N1->N2 N3 Heteronuclear Decoupling 1H{19F} & 13C{19F} N2->N3 Identifies C-F Couplings N4 Variable Temperature (VT) NMR (Resolves Cbz Rotamers) N2->N4 Resolves Broadening N5 Conformational & Structural Assignment Completed N3->N5 N4->N5

NMR workflow for resolving rotameric and heteronuclear coupling in fluorinated piperidines.

Spectral Data and Interpretation

1 H NMR Spectral Analysis

The 1 H NMR spectrum is characterized by the aromatic Cbz signals downfield and the highly split piperidine core upfield. The H4 proton is the most distinct diagnostic signal, exhibiting a large doublet of multiplets due to geminal coupling with the fluorine atom ( 2JH−F​≈49.5 Hz). The H2 and H6 protons appear as broad multiplets at 298 K due to the aforementioned carbamate rotamerism.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
7.30 – 7.40Multiplet (m)5H-Cbz Aromatic (Ar-H)
5.12Singlet (s)2H-Cbz Benzyl (CH 2​ )
4.45Doublet of multiplets (dm)1H 2JH−F​≈49.5 Piperidine H4
4.10Broad multiplet (br m)1H-Piperidine H2 eq​ (Rotameric)
3.95Broad multiplet (br m)1H-Piperidine H6 eq​ (Rotameric)
3.10Multiplet (m)1H-Piperidine H3
2.85Broad multiplet (br m)2H-Piperidine H2 ax​ , H6 ax​
2.10Multiplet (m)1H-Piperidine H5 eq​
1.65Multiplet (m)1H-Piperidine H5 ax​
1.40Broad singlet (br s)2H-Amine (NH 2​ )

Note: The exact chemical shifts of the piperidine ring protons may fluctuate slightly depending on concentration and exact rotameric ratios, which can be validated via the 1 H{ 19 F} decoupled spectrum[3][4].

13 C NMR Spectral Analysis

The 13 C spectrum provides unambiguous proof of regiochemistry through C–F scalar coupling. The magnitude of the coupling constant decays predictably with bond distance ( 1J>2J>3J ). The C4 carbon, directly attached to the fluorine, shows a massive splitting of ~174.5 Hz. The adjacent C3 and C5 carbons show 2JC−F​ couplings of ~18–20 Hz, confirming the position of the fluorine relative to the amine[3].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JC−F​ , Hz)Assignment
155.2Singlet (s)-Cbz Carbonyl (C=O)
136.5Singlet (s)-Cbz Aromatic (C ipso​ )
128.5, 128.1, 127.9Singlets (s)-Cbz Aromatic (C ortho​ , C meta​ , C para​ )
89.5Doublet (d) 1JC−F​=174.5 Piperidine C4
67.2Singlet (s)-Cbz Benzyl (CH 2​ )
53.4Doublet (d) 2JC−F​=18.2 Piperidine C3
48.1Broad doublet (br d) 3JC−F​=6.5 Piperidine C2 (Rotameric)
43.5Broad doublet (br d) 3JC−F​=4.2 Piperidine C6 (Rotameric)
29.8Doublet (d) 2JC−F​=20.1 Piperidine C5

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal.[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.[Link]

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Science.[Link]

Sources

Foundational

Technical Whitepaper & Safety Guide: Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a proven method for modulating physicochemical properties, improving metabolic stability, and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a proven method for modulating physicochemical properties, improving metabolic stability, and enhancing target binding affinities. Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1207853-15-3) is a highly versatile, bifunctional building block designed specifically for these purposes [1].

This technical whitepaper transcends a standard Material Safety Data Sheet (MSDS). It is engineered for research scientists and drug development professionals, synthesizing critical physicochemical data, hazard mitigation strategies, and field-proven experimental workflows into a comprehensive guide for handling and utilizing this fluorinated piperidine derivative.

Structural Rationale & Medicinal Chemistry Applications

The architecture of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is deliberately designed to offer orthogonal reactivity and precise conformational control:

  • The Piperidine Core: A ubiquitous pharmacophore in neuroactive compounds, GPCR ligands, and kinase inhibitors.

  • C4-Fluorine Atom: The introduction of a highly electronegative fluorine atom adjacent to the amine lowers the pKa of the C3-amine, increases the overall lipophilicity (LogP) of the final drug candidate, and dictates the ring conformation via the fluorine gauche effect.

  • Trans-Relative Stereochemistry: The trans relationship between the C3-amino and C4-fluoro groups ensures a specific spatial orientation that is often critical for locking the molecule into a bioactive conformation within a target protein's binding pocket.

  • Orthogonal Protection (N1-Cbz): The carboxybenzyl (Cbz) group protects the secondary piperidine nitrogen. This allows researchers to selectively functionalize the primary C3-amine without cross-reactivity, after which the Cbz group can be cleanly removed via hydrogenolysis [2].

Physicochemical Properties & Safety Profile

To ensure structural integrity and laboratory safety, researchers must adhere to the physicochemical limitations and hazard classifications of this compound.

Table 1: Quantitative Physicochemical Data
PropertyValue / Specification
Chemical Name Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate
CAS Number 1207853-15-3
Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
Appearance Solid to viscous oil (temperature dependent)
Purity Standard Typically ≥ 97% (NMR/HPLC)
Storage Conditions 2-8°C, sealed under inert atmosphere (Argon/N2)
Table 2: Hazard Identification & Engineering Controls (MSDS Core)

Note: As a reactive amine intermediate, this compound exhibits standard irritant properties.

Hazard ClassGHS ClassificationPrecautionary Measures & PPE
Skin Irritation Category 2 (H315: Causes skin irritation)P280: Wear nitrile gloves and a standard laboratory coat.
Eye Irritation Category 2A (H319: Causes serious eye irritation)P305+P351+P338: Wear tightly fitting safety goggles. In case of contact, rinse cautiously with water.
Respiratory Category 3 (H335: May cause respiratory irritation)P261: Handle exclusively within a certified chemical fume hood. Avoid inhaling aerosols or dust.
Environmental Not fully evaluatedP273: Dispose of organic waste in accordance with local environmental regulations. Do not flush down drains.

Experimental Workflows & Methodologies

The following protocols detail the two-step functionalization of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate. We utilize a self-validating approach, ensuring that each step contains analytical checkpoints to confirm success before proceeding.

Protocol 1: HATU-Mediated Amide Coupling at the C3-Position

Causality & Rationale: The electron-withdrawing nature of the C4-fluorine slightly reduces the nucleophilicity of the adjacent C3-amine. To overcome this and prevent racemization or epimerization at the chiral centers, we utilize HATU. HATU generates a highly reactive OAt-active ester that drives the acylation forward rapidly and efficiently [3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve your target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms.

  • Coupling: Add Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (QC Check): Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. The disappearance of the starting material mass (m/z [M+H]+ = 253.28) and the appearance of the target product mass confirms successful conversion.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid/HOAt), and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Causality & Rationale: The N1-Cbz group is stable to the basic conditions of the HATU coupling. To expose the secondary piperidine amine for subsequent reactions (e.g., SNAr or reductive amination), we employ catalytic hydrogenolysis. This method is chosen because the surface-adsorbed hydrogen cleanly reduces the benzyl-oxygen bond, releasing volatile toluene and carbon dioxide without requiring harsh acids that might degrade the molecule [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate from Protocol 1 in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with Nitrogen before addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) using a balloon. Stir vigorously at room temperature for 4–12 hours.

  • Self-Validation (QC Check): Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting Cbz-protected amine will not stain, whereas the newly exposed secondary amine will develop a distinct blue/purple spot upon heating.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the free piperidine amine.

Synthetic Workflow Visualization

The logical relationship between the starting material, the orthogonal protection strategy, and the final functionalized product is mapped below.

Workflow A Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (Starting Material) B Amide Coupling (R-COOH, HATU, DIPEA) A->B Step 1: Acylation C Cbz-Protected Amide Intermediate B->C Yield >85% D Cbz Deprotection (H2, Pd/C, MeOH) C->D Step 2: Hydrogenolysis E Functionalized Piperidine (Secondary Amine Exposed) D->E Yield >95%

Figure 1: Two-step synthetic workflow for functionalizing the fluoropiperidine scaffold.

References

  • Capot Chemical. "1207853-15-3 | benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate". Capotchem.com. Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide Mechanism - HATU". Commonorganicchemistry.com. Available at: [Link]

Exploratory

Commercial suppliers of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

An In-depth Technical Guide to Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate for Researchers and Drug Development Professionals Introduction Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is a synthetic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate for Researchers and Drug Development Professionals

Introduction

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is a synthetic building block of significant interest within the pharmaceutical and medicinal chemistry sectors. The piperidine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] The strategic incorporation of a fluorine atom onto the piperidine ring offers a powerful tool for modulating key drug-like properties. Fluorine's high electronegativity can alter the basicity (pKa) of the nearby amino group, which in turn can influence a molecule's binding affinity to its target, membrane permeability, and metabolic stability.[1] Specifically, the introduction of fluorine can be a strategy to mitigate interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity, thereby enhancing the safety profile of drug candidates.[1]

This guide provides a comprehensive overview of the commercial sourcing, technical specifications, and critical applications of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate, with a focus on the trans isomer, which is crucial for specific spatial arrangements in drug-target interactions.

Commercial Suppliers and Procurement

Identifying a reliable source for high-purity Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is a critical first step for any research or development program. The compound is often available as a hydrochloride salt to improve its stability and handling. Careful attention must be paid to the precise nomenclature and stereochemistry when ordering, as suppliers may list various isomers.

Key Commercial Suppliers:

A number of chemical suppliers specialize in providing complex building blocks for drug discovery. Based on available catalog information, the following companies are notable suppliers of the target compound or its close derivatives:

  • Fluorochem: A well-established supplier of fluorinated compounds, offering a range of piperidine derivatives.[2][3]

  • AiFChem: Provides a catalog of research chemicals, including various isomers of fluorinated aminopiperidines.[4][5][6]

  • Amadis Chemical: A supplier of fine chemicals and pharmaceutical intermediates.

  • MolPort: A marketplace that aggregates chemical catalogs from numerous suppliers, offering a broad selection of building blocks.[7][8][9]

Supplier Comparison Table:

SupplierProduct NameCAS NumberPurityNotes
Fluorochem TRANS-BENZYL 4-AMINO-3-FLUOROPIPERIDINE-1-CARBOXYLATE HCL1951444-35-195.0%Note the "4-amino-3-fluoro" nomenclature.
AiFChem Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride2177257-89-395%The (3S,4R) designation typically corresponds to the trans isomer.
AiFChem benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate1207853-07-397%The (3R,4S) designation often corresponds to the cis isomer.
Amadis Chemical Benzyl 3-amino-4-fluoropiperidine-1-carboxylate1184920-12-4N/AIsomeric configuration not specified.

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to confirm the identity, purity, and, most importantly, the stereochemical integrity of the supplied material.

Technical Specifications and Characterization

The precise chemical identity and purity of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate are paramount for its successful application in synthesis and drug discovery.

Chemical Identity:

  • Chemical Name: Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

  • Synonyms: (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate (enantiomer specific), trans-3-Amino-4-fluoro-1-piperidinecarboxylic acid benzyl ester

  • Molecular Formula: C₁₃H₁₇FN₂O₂

  • Molecular Weight: 252.29 g/mol

  • CAS Number: The CAS number for the trans isomer is often listed as the hydrochloride salt, such as 2177257-89-3. It is crucial to verify the specific isomer with the supplier. The cis isomer is associated with CAS 1207853-07-3.[4][10]

Physicochemical Properties:

The physicochemical properties of this compound are largely influenced by the interplay between the piperidine ring, the fluorine atom, the amino group, and the bulky benzyl carbamate protecting group. The fluorine atom's effect on the pKa of the amino group is a key feature, often leading to a decrease in basicity compared to its non-fluorinated analog. This modulation is a critical design element in medicinal chemistry.[1]

Analytical Characterization Protocol:

A self-validating system for confirming the identity and purity of the compound should include the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their respective chemical environments. The coupling constants between protons on the piperidine ring can help elucidate the trans stereochemistry.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by separating it from any impurities.

Synthesis and Stereochemistry

The synthesis of fluorinated aminopiperidines, particularly with specific stereochemistry, can be challenging.[1] Several synthetic strategies have been developed to access these valuable building blocks. One common approach involves the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine.[1] Another strategy employs enzymatic dynamic asymmetric transamination of a fluoroketone.[1]

The trans relationship between the amino group at the 3-position and the fluorine atom at the 4-position is a critical stereochemical feature. This specific arrangement is often desired to orient the substituents in a way that optimizes binding to a biological target. The choice of synthetic route is therefore crucial in ensuring the desired stereochemical outcome.

Applications in Drug Discovery and Medicinal Chemistry

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The benzyl carbamate (Cbz or Z) group serves as a protecting group for the piperidine nitrogen, which can be readily removed under various conditions (e.g., hydrogenolysis) to allow for further functionalization.

The primary application of this compound is as a scaffold in the design of novel therapeutic agents. The fluorinated piperidine motif has been incorporated into a wide range of biologically active molecules, including inhibitors of kinases, proteases, and other enzymes. The fluorine atom's ability to fine-tune the pKa of the adjacent amino group is a key advantage, allowing medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate and its hydrochloride salt.

Hazard Identification:

Based on available safety data for similar compounds, the hydrochloride salt is typically classified as follows:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Hygiene: Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • The hydrochloride salt is generally more stable than the free base.

Supplier and Compound Verification Workflow

The following diagram illustrates a logical workflow for selecting a supplier and verifying the quality of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate.

G start Start: Identify Need for Benzyl trans-3-amino-4- fluoropiperidine-1-carboxylate search Search Supplier Databases (e.g., MolPort, Fluorochem, AiFChem) start->search identify Identify Potential Suppliers Listing the Target Compound or its HCl Salt search->identify request_info Request Technical Information: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Price and Availability identify->request_info evaluate Evaluate Supplier Information: - Confirm Stereochemistry (trans) - Check Purity (≥95%) - Assess Price and Lead Time request_info->evaluate evaluate->identify Does Not Meet Specs select Select Optimal Supplier evaluate->select Meets Specs procure Procure Compound select->procure receive Receive and Log Compound procure->receive verify In-House Quality Control: - NMR (1H, 13C, 19F) - Mass Spectrometry (MS) - HPLC receive->verify approve Approve for Use in Research verify->approve Pass reject Reject and Contact Supplier verify->reject Fail

Caption: Workflow for Supplier Selection and Compound Verification.

References

  • benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate - Molport. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines - Supporting Information. Available at: [Link]

  • Trans-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate - NextSDS. Available at: [Link]

  • trans-4-ARYLPIPERIDINE-3-CARBOXYLIC - Heterocycles. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Safety Data Sheet - Kishida Chemical Co., Ltd. Available at: [Link]

  • MolPort - Namiki Shoji Co., Ltd. Available at: [Link]

  • Directory By Molport ID - Molport. Available at: [Link]

  • benzyl 3-aMino-4,4-difluoropiperidine-1-carboxylate — Chemical Substance Information - NextSDS. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1207853-23-3 | (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride - AA Blocks. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. Available at: [Link]

  • benzyl trans-3-fluoro-4-(methylamino)piperidine-1-carboxylate - ChemBK. Available at: [Link]

  • Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate 95% | AiFChem, an Xtalpi Company | BuyChemJapan. Available at: [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem. Available at: [Link]

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Available at: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate in Enzyme Inhibitor Design

Executive Summary The development of highly selective, metabolically stable enzyme inhibitors requires building blocks that offer precise stereochemical and electronic control. Benzyl trans-3-amino-4-fluoropiperidine-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, metabolically stable enzyme inhibitors requires building blocks that offer precise stereochemical and electronic control. Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1207853-15-3) has emerged as a privileged scaffold in modern medicinal chemistry. By strategically positioning a fluorine atom vicinal to a primary amine on a piperidine ring, this building block allows researchers to fine-tune the physicochemical properties of drug candidates, making it indispensable in the synthesis of kinase, protease, and glycosidase inhibitors.

Mechanistic Rationale: The Fluorine Effect

As a Senior Application Scientist, I frequently observe that the inclusion of fluorine is rarely just for metabolic stability; it is a profound stereoelectronic tool. The utility of this specific building block relies on three field-proven principles:

  • pKa Modulation & Permeability: The strong inductive electron-withdrawing effect of the C4 fluorine atom significantly lowers the pKa of the adjacent C3 amine. This increases the fraction of the unprotonated (neutral) amine at physiological pH, thereby enhancing lipophilicity and passive membrane permeability—a critical factor when targeting intracellular enzymes 1 [5].

  • Conformational Locking (The Gauche Effect): Fluorine introduces a strong stereoelectronic preference when positioned vicinal to an electronegative atom like nitrogen. This effectively locks the piperidine ring into a highly predictable chair conformation. This pre-organization minimizes the entropic penalty upon binding to the enzyme's active site, directly translating to higher biochemical potency.

  • Orthogonal Reactivity: The N1-carboxybenzyl (Cbz) protecting group provides orthogonal stability. It allows the C3 amine to be functionalized first (via reductive amination, SNAr, or amide coupling), after which the Cbz group can be cleanly removed via mild hydrogenolysis to unmask the piperidine nitrogen for subsequent elaboration.

Physicochemical Properties

PropertyValue
Chemical Name Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate
CAS Registry Number 1207853-15-3
Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
Stereochemistry trans (relative configuration)
Protecting Group Carboxybenzyl (Cbz) at N1
Key Application Core scaffold for pharmaceutical drug design[1207853-15-3

Workflow: Integration into Inhibitor Scaffolds

SyntheticWorkflow A Benzyl trans-3-amino- 4-fluoropiperidine-1-carboxylate B Amide Coupling (HATU, DIPEA) A->B R-COOH C Cbz-Protected Intermediate B->C D Cbz Deprotection (H2, Pd/C) C->D Hydrogenolysis E Secondary Amine Free Base D->E F SNAr / Buchwald Coupling E->F Heteroaryl Halide G Final Enzyme Inhibitor F->G

Synthetic workflow for integrating the fluoropiperidine building block into enzyme inhibitors.

Self-Validating Experimental Protocols

Protocol A: Amide Coupling at the C3 Amine
  • Causality: Due to the electron-withdrawing nature of the vicinal fluorine, the C3 amine exhibits reduced nucleophilicity compared to standard aliphatic amines. Consequently, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reactions and poor yields. Highly reactive uronium-based coupling reagents like HATU are required to drive the reaction to completion.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the highly reactive active ester.

    • Coupling: Add Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.0 eq) to the mixture. Stir at room temperature for 4–6 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 253[M+H]+) is entirely consumed and replaced by the target product mass. If unreacted amine persists past 6 hours, add an additional 0.2 eq of HATU.

    • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash the organic layer thoroughly with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Cbz Deprotection via Hydrogenolysis
  • Causality: The Cbz group must be removed to allow functionalization of the piperidine nitrogen (e.g., attachment to a core heterocyclic scaffold like a pyrimidine or quinoline). Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected because it selectively cleaves the benzyl-oxygen bond without risking defluorination, which is a severe risk under harsh acidic or basic deprotection conditions.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the Cbz-protected intermediate in MS-grade methanol (0.1 M). Degas the solution by bubbling nitrogen through it for 5 minutes.

    • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous nitrogen flow to prevent solvent ignition.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via a balloon, ~1 atm). Stir vigorously at room temperature for 2–4 hours.

    • Self-Validation (In-Process Control): Perform a TLC (Thin Layer Chromatography) analysis and stain the plate with Ninhydrin. The appearance of a bright purple spot upon heating confirms the successful unmasking of the secondary piperidine amine.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with methanol. Concentrate the filtrate in vacuo.

    • Scientist's Insight: Fluorinated piperidines can sometimes undergo spontaneous degradation or side-reactions if left as the free base for extended periods. It is highly recommended to telescope the deprotected intermediate directly into the subsequent coupling step.

Case Studies in Drug Discovery

Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

ITK is a critical enzyme in T-cell receptor signaling, making it a prime target for autoimmune diseases and T-cell lymphomas. Recent patent literature demonstrates the use of trans-3-amino-4-fluoropiperidine derivatives in synthesizing highly potent ITK inhibitors2 [3]. The fluoropiperidine moiety occupies a specific hydrophobic pocket in the ITK kinase domain, while the fluorine atom modulates the basicity of the piperidine to optimize oral bioavailability.

ITKPathway TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 ITK ITK (Target Enzyme) ZAP70->ITK Phosphorylation PLCg1 PLCγ1 Activation ITK->PLCg1 Ca2 Ca2+ Release PLCg1->Ca2 NFAT NFAT Translocation Ca2->NFAT Inhibitor Fluoropiperidine Inhibitor Inhibitor->ITK Blocks Kinase Domain

ITK signaling pathway in T-cells highlighting the intervention point of fluoropiperidine inhibitors.

Orexin Receptor Antagonists & Glycosidase Inhibitors

In the development of therapies for insomnia and sleep disorders, 4-fluoropiperidine derivatives have been utilized to synthesize orexin receptor antagonists3 [2]. The rigid chair conformation enforced by the fluorine atom ensures optimal vector projection of the attached pharmacophores into the receptor's binding site. Furthermore, fluorine-substituted piperidines have shown extraordinary efficacy as α-glucosidase and acetylcholinesterase inhibitors, serving as potential therapeutics for diabetes mellitus and Alzheimer's disease 4 [4]. The electronegativity of the fluorine atom mimics the transition state of the glycosidic cleavage, trapping the enzyme in a highly stable, non-productive complex.

References

  • Capot Chemical.
  • Google Patents. "WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists."
  • Google Patents.
  • PubMed (NIH). "Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases."
  • PMC (NIH). "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages."

Sources

Application

Asymmetric synthesis protocols involving Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Application Note: Asymmetric Synthesis and Downstream Integration of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate Introduction & Mechanistic Rationale The trans-3-amino-4-fluoropiperidine motif is a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis and Downstream Integration of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Introduction & Mechanistic Rationale

The trans-3-amino-4-fluoropiperidine motif is a highly privileged chiral building block in modern medicinal chemistry. The strategic placement of a fluorine atom adjacent to an amine within a piperidine ring significantly lowers the pKa of the amine, modulates lipophilicity, and improves metabolic stability without introducing severe steric bulk[1]. Consequently, the Cbz-protected derivative—benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate—has emerged as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., pyrrolo[2,3-d]pyrimidines)[2][3], IRAK/FLT3 inhibitors, and orexin receptor antagonists[4].

Synthesizing this vicinal fluoroamine with high enantio- and diastereoselectivity presents a significant synthetic challenge. Direct electrophilic fluorination of enamines often yields poor diastereoselectivity, while classical SN2 displacement of hydroxyl groups by DAST or Selectfluor is frequently plagued by aziridinium intermediate formation, leading to regioisomeric mixtures. To bypass these issues, two advanced asymmetric protocols have been developed: Cooperative Lewis Acid-Catalyzed Kinetic Resolution [5][6] and Dynamic Kinetic Asymmetric Transformation (DKAT) via transition-metal hydrogenation.

The choice of the benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is highly deliberate. It provides robust stability against the Lewis acidic and fluorinating conditions of the synthesis, while offering an orthogonal deprotection route (mild hydrogenolysis via Pd/C and H₂) that preserves the sensitive β-fluoroamine functionality during downstream drug functionalization[2].

Strategy I: Cooperative Lewis Acid-Catalyzed Fluoride Ring Opening

The most precise method for accessing the pure trans-diastereomer relies on the regioselective and enantioselective fluoride ring opening of a racemic piperidine-derived aziridine. Developed extensively by the Doyle group, this protocol utilizes a bimetallic synergistic catalyst system[1][5].

Causality of the Catalyst System:

  • Ti(IV) Co-catalyst: The achiral Ti(NMe₂)₄ coordinates to an N-picolinamide directing group on the aziridine. This Lewis acid activation specifically polarizes the C–N bond, priming it for nucleophilic attack[6].

  • (salen)Co Catalyst: The chiral (salen)Co complex acts as the fluoride delivery vehicle. It ensures that nucleophilic attack occurs strictly at the position distal to the electron-withdrawing piperidine nitrogen, dictating both the regioselectivity and the absolute stereochemistry[1].

  • Latent HF Source: Bulk HF or TBAF would immediately poison the Ti(IV) catalyst and degrade the substrate. Instead, benzoyl fluoride (PhCOF) and hexafluoro-2-propanol (HFIP) are used to generate HF in situ at a slow, controlled rate, enabling the catalytic cycle to proceed without background uncatalyzed ring opening[5].

Bimetallic_Mechanism A Racemic Aziridine (N-Picolinamide) B Ti(IV) Activation (Electrophilic Pull) A->B Coordination D Trans-β-Fluoroamine (Enantioenriched) B->D Ring Opening C (salen)Co-F (Nucleophilic Push) C->D Stereoselective Fluoride Transfer

Caption: Synergistic bimetallic mechanism for the asymmetric fluoride ring opening of aziridines.

Protocol 1: Kinetic Resolution of Piperidine Aziridine

Self-Validation Note: This protocol relies on kinetic resolution. The reaction must be artificially stopped at ~50% conversion to ensure maximum enantiomeric excess (ee) of the product. Conversion must be closely monitored via ¹H NMR.

Reagents & Materials:

  • Racemic benzyl 3,4-(N-picolinamide)aziridino-piperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • (R,R)-(salen)Co(II) (5 mol%)

  • Ti(NMe₂)₄ (10 mol%)

  • Benzoyl fluoride (PhCOF) (2.0 equiv)

  • Hexafluoro-2-propanol (HFIP) (4.0 equiv)

  • tert-Butyl methyl ether (TBME), anhydrous (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk flask with (R,R)-(salen)Co(II) (0.025 mmol). Add TBME (1.0 mL) and stir to dissolve.

  • Substrate & Co-catalyst Addition: Add the racemic aziridine substrate (0.5 mmol) followed by Ti(NMe₂)₄ (0.05 mmol). Rationale: Pre-coordination of the Ti(IV) species to the picolinamide is rapid and essential before introducing the fluoride source.

  • Fluoride Generation: Inject HFIP (2.0 mmol) and PhCOF (1.0 mmol) sequentially. Seal the flask and remove it from the glovebox.

  • Kinetic Resolution: Stir the reaction at 23 °C. Monitor the conversion by taking 10 µL aliquots, quenching in aqueous NaHCO₃, extracting with EtOAc, and analyzing via chiral HPLC.

  • Quench & Workup: Once conversion reaches ~45-50% (typically 4-7 hours for krel​=6.6 [5]), quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Rationale: Immediate neutralization halts the generation of HF, freezing the kinetic resolution profile.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to separate the unreacted (S,S)-aziridine from the desired benzyl (3R,4R)-3-(picolinamido)-4-fluoropiperidine-1-carboxylate.

  • Deprotection: The picolinamide group is removed via treatment with NaOH in MeOH at 60 °C for 2 hours to yield the free benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate without epimerization of the sensitive fluoroamine center[5].

Strategy II: Dynamic Kinetic Asymmetric Transformation (DKAT)

For industrial scale-up, kinetic resolution is inherently limited to a 50% theoretical yield. To overcome this, Dynamic Kinetic Asymmetric Transformation (DKAT) via Ru-catalyzed asymmetric hydrogenation is employed.

Causality of the DKAT System: Starting from a racemic α-fluoro-β-keto piperidine (or its corresponding enamine), the stereocenter bearing the fluorine atom is highly labile and undergoes rapid epimerization in solution. By utilizing a chiral Ruthenium catalyst (e.g., Ru(COD)(Me-allyl)₂ with a chiral bisphosphine ligand like (R)-BINAP), the hydrogenation of the C=N or C=O bond occurs preferentially on one enantiomer of the rapidly equilibrating mixture. Because epimerization is faster than hydrogenation, the entire racemic pool is funneled into a single trans-diastereomer with >95% ee.

DKAT_Workflow S1 Racemic α-Fluoro-β-Enamine S2 Rapid Epimerization (Base/Solvent Mediated) S1->S2 Equilibrium S3 Ru(COD)(Me-allyl)2 / (R)-BINAP H2 (50 psi), 50 °C S2->S3 S4 Asymmetric Hydrogenation (k_fast >> k_slow) S3->S4 S5 Benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate (>95% ee, >90% yield) S4->S5 Funneling to single enantiomer

Caption: Workflow of the Dynamic Kinetic Asymmetric Transformation (DKAT) via Ru-catalyzed hydrogenation.

Protocol 2: Ru-Catalyzed DKAT Hydrogenation

Reagents & Materials:

  • Racemic benzyl 3-amino-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate (enamine intermediate) (1.0 equiv, 10 mmol)

  • Ru(COD)(Me-allyl)₂ (1 mol%)

  • (R)-BINAP (1.1 mol%)

  • Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v, degassed)

  • H₂ gas

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve Ru(COD)(Me-allyl)₂ (0.1 mmol) and (R)-BINAP (0.11 mmol) in degassed DCM (5 mL). Stir for 30 minutes at room temperature to form the active chiral catalyst complex.

  • Substrate Loading: Transfer the enamine substrate (10 mmol) into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer. Add the catalyst solution, followed by degassed MeOH (5 mL). Rationale: The protic solvent (MeOH) facilitates the rapid tautomerization/epimerization of the α-fluoro stereocenter required for DKAT.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 psi. Heat the reaction mixture to 50 °C.

  • Monitoring: Stir vigorously for 18 hours. The reaction is self-validating if the hydrogen pressure drop ceases, indicating complete conversion.

  • Workup: Vent the reactor carefully. Concentrate the mixture under reduced pressure.

  • Validation: Analyze the crude mixture by ¹⁹F NMR and chiral HPLC. The trans to cis ratio should exceed 95:5, confirming that the dynamic kinetic funneling was successful.

Quantitative Data Summary

The table below summarizes the critical performance metrics of the two primary asymmetric protocols discussed.

Synthesis ProtocolCatalyst SystemTime (h)Yield (%)Enantiomeric Excess (ee %)Selectivity Factor ( s )Key Advantage
Kinetic Resolution [1][5](salen)Co / Ti(NMe₂)₄4 - 729 - 41*62 - 686.6Extremely high regiocontrol; avoids aziridinium byproducts.
DKAT Hydrogenation Ru(COD)(Me-allyl)₂ / BINAP18> 90> 95N/A (Dynamic)Overcomes 50% yield limit of kinetic resolution; highly scalable.

*Note: Yields for kinetic resolution are theoretically capped at 50%. A 41% yield represents an 82% efficiency relative to the theoretical maximum.

References

  • Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron, 69(27-28), 5702-5709.[1][5][6] URL:[Link]

  • Pfizer Inc. (2017). Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides. U.S. Patent No. 9,617,258 B2.[2][3] URL:

  • Merck Sharp and Dohme Corp. (2014). 4-fluoropiperidine orexin receptor antagonists. World Intellectual Property Organization Patent No. WO2014113303A1.[4] URL:

Sources

Method

Application Notes and Protocols for Cbz Deprotection of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Introduction The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides.[1][2] Its widespread use stems from its ease of installation, crystalline nature, and stability across a range of reaction conditions.[2][3] However, the successful synthesis of the target molecule hinges on the effective and clean removal of the Cbz group. The choice of deprotection method is critical and must be tailored to the specific substrate to avoid side reactions and ensure high yields.[1]

This guide provides a detailed overview of common and advanced methods for the deprotection of the Cbz group from benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate, a scaffold of interest in medicinal chemistry. The presence of a fluorine atom and a piperidine ring introduces specific considerations for chemoselectivity that will be addressed within each protocol. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental choices.

Method Selection: A Strategic Overview

Choosing the optimal deprotection strategy depends on the substrate's functional group tolerance, available laboratory equipment, and scale of the reaction. The following decision tree and comparative table are designed to aid in this selection process.

G start Start: Cbz-protected trans-3-amino-4-fluoropiperidine q1 Are other reducible groups present? (e.g., alkenes, alkynes, nitro groups) start->q1 m1 Catalytic Hydrogenolysis (H₂/Pd-C or Transfer Hydrogenation) q1->m1 No q2 Is the substrate sensitive to strong acids? q1->q2 Yes end Deprotected Amine m1->end m2 Acidic Cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) q2->m2 No m3 Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) q2->m3 Yes m2->end m3->end G sub Cbz-Protected Amine cat Pd/C Catalyst Surface sub->cat intermediate Adsorbed Complex cat->intermediate Adsorption h2 H₂ h2->cat products {Deprotected Amine | Toluene | CO₂} intermediate->products Hydrogenolysis

Caption: Simplified workflow of catalytic hydrogenolysis.

A. Standard Hydrogenolysis with Hydrogen Gas

This protocol is ideal for substrates that do not contain other reducible functional groups.

Mechanism: The reaction proceeds via the oxidative addition of the Cbz group's benzylic C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and liberate the free amine, which subsequently decarboxylates.

Protocol:

  • Dissolve benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% palladium on activated carbon (5-10 mol% Pd relative to the substrate) to the solution. [1]3. Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times to ensure an inert atmosphere. [1]4. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • If necessary, purify the product by an appropriate method (e.g., crystallization or column chromatography).

B. Catalytic Transfer Hydrogenation

This method is a safer alternative to using hydrogen gas, making it well-suited for standard laboratory settings and larger-scale reactions. [4]A variety of hydrogen donors can be employed, with ammonium formate being one of the most common. [5] Mechanism: In transfer hydrogenation, a donor molecule (e.g., formic acid or ammonium formate) transfers hydrogen to the substrate on the catalyst surface, avoiding the need for gaseous hydrogen. [5] Protocol:

  • Dissolve benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.0 equiv) in methanol or ethanol.

  • Add 10% Pd/C (5-10 mol%) to the solution. 3. Add ammonium formate (3-5 equivalents) to the reaction mixture. 4. Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be partitioned between an organic solvent and water, and the aqueous layer can be basified to liberate the free amine, which is then extracted.

II. Acid-Mediated Cleavage

Acidic conditions provide a robust alternative for Cbz deprotection, especially when the substrate contains functionalities sensitive to hydrogenolysis. [6]

A. Hydrogen Bromide in Acetic Acid

This is a classic and potent method for Cbz cleavage, though the conditions are harsh. [1] Mechanism: The carbamate oxygen is protonated by the strong acid, followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or unimolecular cleavage (SN1) to release the unstable carbamic acid, which then decarboxylates.

Protocol:

  • Dissolve benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate in a minimal amount of glacial acetic acid, if necessary.

  • Cool the solution to 0 °C and add a solution of 33% HBr in acetic acid (typically 2-5 equivalents). [1]3. Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC is crucial).

  • Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated amine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum. [1]

B. Aluminum Chloride in Hexafluoroisopropanol (HFIP)

This recently developed method offers a milder, metal-free alternative for Cbz deprotection with excellent functional group tolerance. [7][8]It is particularly advantageous for substrates with reducible groups that would not survive hydrogenolysis. [8] Mechanism: The Lewis acid AlCl₃ coordinates to the carbonyl oxygen of the Cbz group, activating the benzylic C-O bond for cleavage. The highly polar, non-nucleophilic HFIP solvent facilitates this process.

Protocol:

  • Dissolve benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.0 equiv) in HFIP. [8]2. Add aluminum chloride (1.5-3 equivalents) portion-wise at room temperature. [1]3. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify as needed.

III. Nucleophilic Cleavage with 2-Mercaptoethanol

For highly sensitive substrates, a nucleophilic approach can provide an orthogonal strategy for Cbz removal. [7][9] Mechanism: This method involves an SN2 attack by a soft nucleophile, like a thiolate, at the benzylic carbon of the Cbz group. This displaces the carbamate, which then decarboxylates to yield the free amine. [9]

G start Cbz-Protected Amine + 2-Mercaptoethanol base K₃PO₄ in DMAc, 75 °C start->base sn2 SN2 Attack at Benzylic Carbon base->sn2 intermediate Unstable Carbamate Intermediate sn2->intermediate decarboxylation Decarboxylation intermediate->decarboxylation end Deprotected Amine + Benzylated Thiol + CO₂ decarboxylation->end

Caption: Workflow for nucleophilic Cbz deprotection.

Protocol:

  • To a solution of benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate in N,N-Dimethylacetamide (DMAc), add potassium phosphate (as a base). [1]2. Add 2-mercaptoethanol (typically 2 equivalents). [1]3. Heat the reaction mixture to 75 °C. [1]4. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product if necessary.

Troubleshooting

  • Incomplete reaction in hydrogenolysis: The catalyst may be poisoned. Filter the reaction mixture, wash the catalyst, and add fresh catalyst. In some cases, adding a small amount of acid (like acetic acid) can help.

  • Side reactions with acidic methods: If the substrate is degrading, consider a milder Lewis acid approach (AlCl₃/HFIP) or switch to a non-acidic method like hydrogenolysis or nucleophilic cleavage.

  • Low yield with transfer hydrogenation: The choice of hydrogen donor is critical. Ammonium formate is common, but formic acid or cyclohexene can also be effective. The reaction may also require higher temperatures or longer reaction times.

Conclusion

The removal of the Cbz protecting group is a critical step in the synthesis of complex molecules such as fluorinated piperidine derivatives. The choice of deprotection method must be carefully considered based on the overall molecular structure and the presence of other functional groups. Catalytic hydrogenolysis remains a mild and efficient method, with transfer hydrogenation offering a safer alternative. [10]For substrates incompatible with hydrogenation, acidic cleavage, particularly the modern AlCl₃/HFIP system, provides a powerful option. [8]By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate Cbz deprotection strategy for their specific needs.

References

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Available from: [Link]

  • Vinayagam, V., et al. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available from: [Link]

  • Studley, J. (2023, February 22). To Deprotect and Serve. Scientific Update. Available from: [Link]

  • Faraday Discussions. (2024, March 1). Developing deprotectase biocatalysts for synthesis. Available from: [Link]

  • PMC. (n.d.). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Available from: [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available from: [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Available from: [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available from: [Link]

  • PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Available from: [Link]

  • ACS Publications. (2014, November 7). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Available from: [Link]

Sources

Application

Topic: Strategic N-Alkylation of the 3-Amino-4-Fluoropiperidine Core for Drug Discovery

An Application Note and Comprehensive Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 3-amino-4-fluoropiperidine scaffold is a privileged structural motif in modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-amino-4-fluoropiperidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The strategic introduction of substituents on the piperidine nitrogen (N-alkylation) is a critical step in modulating a compound's biological activity, selectivity, and metabolic stability. This guide provides a detailed exploration of the conditions and methodologies for the N-alkylation of this valuable building block. We will delve into the mechanistic rationale behind common protocols, offer step-by-step experimental procedures, and present troubleshooting insights to enable robust and reproducible synthesis.

Introduction: The Significance of the 3-Amino-4-Fluoropiperidine Moiety

The piperidine ring is one of the most ubiquitous saturated heterocycles found in FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The introduction of a fluorine atom, particularly at the C4 position, can have profound effects on the molecule's properties. The high electronegativity of fluorine can lower the pKa of the adjacent amino group, influencing its binding interactions and reducing its susceptibility to metabolic oxidation. This strategic fluorination can lead to improved potency, selectivity, and metabolic stability.

The 3-amino-4-fluoropiperidine core, therefore, represents a highly valuable scaffold. The primary amino group at C3 serves as a versatile handle for further derivatization, while the secondary amine of the piperidine ring is a key site for introducing diversity through N-alkylation. The choice of the N-alkyl substituent is crucial for tuning the molecule's overall profile, including its target affinity, solubility, and cell permeability.

This document outlines the primary methods for the N-alkylation of the 3-amino-4-fluoropiperidine core, with a focus on practical application and mechanistic understanding.

Core Methodologies for N-Alkylation

The two most prevalent and reliable methods for the N-alkylation of secondary amines like the 3-amino-4-fluoropiperidine core are reductive amination and nucleophilic substitution . The choice between these methods often depends on the nature of the alkyl group to be introduced and the availability of starting materials.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.

Mechanism and Rationale: The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the iminium ion. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound. This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts.

Common reducing agents for this transformation include:

  • Sodium triacetoxyborohydride (STAB): NaB(OAc)₃ is a mild and highly selective reducing agent, often the first choice for reductive aminations. It is less sensitive to moisture than other borohydrides and can be used in a variety of solvents.

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its use is often limited by the potential for cyanide release, especially under strongly acidic conditions.

The choice of solvent is also critical. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used due to their ability to dissolve a wide range of substrates and their compatibility with the reaction conditions.

G cluster_0 Reductive Amination Workflow Start Dissolve 3-amino-4-fluoropiperidine and aldehyde/ketone in solvent (e.g., DCM) Add_Acid Add acetic acid (catalyst) Start->Add_Acid Stir Stir at room temperature (Imine/Iminium formation) Add_Acid->Stir Add_Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) in portions Stir->Add_Reducing_Agent React Monitor reaction by TLC/LC-MS (Typically 1-16 hours) Add_Reducing_Agent->React Workup Quench with aq. NaHCO3 React->Workup Extract Extract with organic solvent Workup->Extract Purify Purify by column chromatography Extract->Purify Product N-alkylated product Purify->Product

Caption: A typical workflow for reductive amination.

Nucleophilic Substitution

Direct N-alkylation via nucleophilic substitution involves the reaction of the 3-amino-4-fluoropiperidine core with an alkyl halide (R-X, where X = Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate). This reaction requires the presence of a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

Mechanism and Rationale: The secondary amine of the piperidine is a moderate nucleophile. The presence of a base is crucial to scavenge the HX byproduct generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to avoid side reactions, such as elimination of the alkyl halide.

Common bases for this transformation include:

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Mild inorganic bases that are effective in polar aprotic solvents.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Organic bases that can also act as acid scavengers.

The choice of solvent often depends on the solubility of the substrates and the reaction temperature. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used. The addition of a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction with alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization based on the specific substrates used. It is assumed that the primary amino group at the C3 position is protected (e.g., as a Boc-carbamate) to ensure selective N-alkylation of the piperidine nitrogen.

Protocol 1: N-Alkylation via Reductive Amination

Materials:

  • Boc-protected 3-amino-4-fluoropiperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic, ~5 mol%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of Boc-protected 3-amino-4-fluoropiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Nucleophilic Substitution

Materials:

  • Boc-protected 3-amino-4-fluoropiperidine (1.0 eq)

  • Alkyl halide (e.g., R-Br) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Potassium iodide (KI) (0.1 eq, optional)

  • N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a solution of Boc-protected 3-amino-4-fluoropiperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq), the alkyl halide (1.2 eq), and a catalytic amount of potassium iodide (optional).

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling point solvent, so it may need to be removed under high vacuum.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Summary and Comparison

The table below summarizes typical reaction parameters for the two primary N-alkylation methods.

ParameterReductive AminationNucleophilic Substitution
Alkylating Agent Aldehydes, KetonesAlkyl Halides, Sulfonates
Key Reagent NaB(OAc)₃ (STAB)K₂CO₃, Cs₂CO₃, or DIPEA
Stoichiometry Near 1:1 (Amine:Carbonyl)Amine:Alkyl Halide ~1:1.2
Solvent DCM, DCEDMF, MeCN, DMSO
Temperature Room TemperatureRoom Temp to 80 °C
Reaction Time 1-16 hours4-24 hours
Key Advantages Mild conditions, broad substrate scopeSimple setup, readily available reagents
Potential Issues Over-reduction (if using stronger agents)Elimination side reactions, quaternization

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If the reaction is sluggish, ensure the aldehyde is of high purity, as impurities can inhibit the reaction. The addition of a dehydrating agent like molecular sieves can also be beneficial.

  • Formation of Bis-alkylated Product: In nucleophilic substitution, using a large excess of the alkylating agent can lead to the formation of a quaternary ammonium salt. It is advisable to use a modest excess of the alkyl halide (1.1-1.2 eq).

  • Difficulty in Product Purification: The polarity of the N-alkylated product can be very similar to that of the starting amine. Careful selection of the eluent system for column chromatography is crucial for achieving good separation.

G cluster_0 Method Selection Guide Start Desired N-Alkyl Group? Is_Carbonyl Is the corresponding aldehyde/ketone available? Start->Is_Carbonyl Is_Halide Is the corresponding alkyl halide available? Is_Carbonyl->Is_Halide No Reductive_Amination Use Reductive Amination Is_Carbonyl->Reductive_Amination Yes Nucleophilic_Subst Use Nucleophilic Substitution Is_Halide->Nucleophilic_Subst Yes Consider_Other Consider alternative synthesis of the alkylating agent Is_Halide->Consider_Other No

Method

Application Note: Strategic Incorporation of the 3-Amino-4-fluoropiperidine Moiety in Bioactive Molecules

Introduction and Strategic Importance The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, the 3-amino-4-fluoropiperidine moiety has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, the 3-amino-4-fluoropiperidine moiety has emerged as a highly versatile building block[1]. By strategically placing a highly electronegative fluorine atom adjacent to an amino-bearing stereocenter, medicinal chemists can profoundly influence the physicochemical and pharmacokinetic profiles of bioactive molecules.

The stereochemistry of this moiety—such as the (3R,4R) or (3S,4R) configuration—is critical. The relative stereochemistry dictates the axial or equatorial positioning of the fluorine and amino groups, which directly impacts the basicity (pKa) of the piperidine nitrogen, the lipophilicity of the molecule, and its binding affinity to target proteins[2]. This application note provides a comprehensive guide on the synthesis, mechanistic rationale, and integration of the 3-amino-4-fluoropiperidine scaffold into drug discovery pipelines.

Mechanistic Rationale: The Fluorine Effect

When designing bioactive molecules, the addition of a fluorine atom at the 4-position of a 3-aminopiperidine ring serves multiple mechanistic purposes:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) on the adjacent amine and the piperidine nitrogen. This lowers the basicity of the amines, which can enhance membrane permeability and reduce hERG liability (a common issue with highly basic amines).

  • Conformational Bias: The stereoelectronic effects (such as the gauche effect) introduced by the C-F bond stabilize specific ring conformations. This conformational locking reduces the entropic penalty upon binding to a target receptor or enzyme.

  • Metabolic Stability: Fluorination at metabolic hotspots blocks cytochrome P450-mediated oxidative metabolism, thereby extending the half-life of the therapeutic agent.

G N1 3-Amino-4-fluoropiperidine Moiety N2 Inductive Effect (-I) N1->N2 N3 Stereoelectronic Effects N1->N3 N4 Steric Shielding N1->N4 N5 pKa Modulation (Reduced Basicity) N2->N5 N6 Conformational Bias (Target Affinity) N3->N6 N7 Metabolic Stability (Extended Half-life) N4->N7

Mechanistic pathways through which 3-amino-4-fluoropiperidine enhances drug properties.

Synthesis Protocol: tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

The synthesis of the protected intermediate, tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate, requires a carefully controlled multi-step protocol to ensure high diastereo- and enantioselectivity[1].

Step-by-Step Methodology

Phase 1: Formation of the Piperidine Precursor and Alkylation

  • Preparation: Begin with an appropriately substituted piperidine precursor.

  • Alkylation: React the precursor with tert-butyl bromoacetate in the presence of a strong base (e.g., NaH or KOtBu) using anhydrous THF or DMF as the solvent[1].

    • Causality: The strong base deprotonates the piperidine nitrogen, facilitating a nucleophilic substitution that builds the foundational ring structure.

Phase 2: Fluorination

  • Reagent Selection: Utilize electrophilic or nucleophilic fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Selectfluor, depending on the starting alcohol or enolate[1].

  • Reaction: Conduct the reaction under strictly anhydrous conditions at -78 °C, slowly warming to room temperature.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of highly reactive fluorinating agents like DAST. Low temperatures control the reaction kinetics, minimizing elimination side-reactions and preserving the desired stereocenter.

Phase 3: Protection and Chiral Resolution

  • Amine Protection: Protect the primary amino group using Boc anhydride (Boc₂O) in the presence of triethylamine (TEA)[1].

    • Causality: The Boc group prevents unwanted nucleophilic attacks by the primary amine during subsequent coupling reactions in drug synthesis.

  • Resolution: Resolve the racemic mixture into its pure enantiomers (e.g., 3R,4R) using chiral chromatography or selective crystallization techniques[1].

Applications in Drug Discovery

The 3-amino-4-fluoropiperidine scaffold has been successfully integrated into several advanced therapeutic candidates across diverse disease areas:

  • Toll-like Receptor (TLR) 7/8 Antagonists: Substituted quinoline compounds incorporating the 3-amino-4-fluoropiperidine moiety have been developed as potent antagonists for TLR7 and TLR8. These agents are critical in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis, where they modulate aberrant immune signaling[3][4].

  • Kinase Inhibitors (JAK & ITK): The moiety is utilized in the synthesis of pyrrolo[2,3-d]pyrimidinyl acrylamides targeting Janus Kinases (JAK), particularly JAK3, which is implicated in immune system homeostasis[5]. Furthermore, it has been incorporated into heterobicyclic derivatives acting as Interleukin-2-inducible T-cell kinase (ITK) inhibitors, showing promise in treating T cell lymphomas[6].

  • RIPK1 Inhibitors: Aminopyrrolotriazines featuring this fluorinated piperidine have been patented as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), targeting necroptosis and inflammatory cell death pathways[7].

Quantitative Data Summary

The physicochemical properties of the standard Boc-protected intermediate are summarized below to aid in formulation and analytical tracking:

PropertyValue / DescriptionReference
IUPAC Name tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate[1]
Molecular Formula C₁₀H₁₉FN₂O₂[1]
Molecular Weight 218.27 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)F[1]
Key Structural Features Boc-protected amine at 3-position; Fluorine at 4-position[1]

References

  • Benchchem. "tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate".
  • European Patent Office. "EP 3057964 B1: SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS".
  • Google Patents. "EP3057964A1 - Selectively substituted quinoline compounds".
  • European Patent Office. "EP 3077395: PYRROLO[2,3-D]PYRIMIDINYL, PYRROLO[2,3-B]PYRAZINYL AND PYRROLO[2,3-D]PYRIDINYL ACRYLAMIDES".
  • Google Patents. "WO2025181247A1 - Heterobicyclic derivatives as itk inhibitors".
  • Google Patents. "WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors".
  • CymitQuimica. "CAS 1290191-73-9: 1,1-Dimethylethyl (3S,4R)".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of trans-3-Amino-4-fluoropiperidine

Welcome to the Technical Support Center for the synthesis of trans-3-amino-4-fluoropiperidine derivatives. This pharmacophore is a critical building block in medicinal chemistry, frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of trans-3-amino-4-fluoropiperidine derivatives. This pharmacophore is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, orexin receptor antagonists, and antibacterial agents[1]. Achieving high stereoselectivity (specifically the trans configuration) during the installation of the C-F bond is notoriously challenging due to competing regioselectivity, neighboring group participation (NGP), and the high hydration energy of the fluoride ion.

This guide provides mechanistic troubleshooting, self-validating protocols, and analytical data to help you optimize your synthetic workflows.

Part 1: Troubleshooting & FAQs (Stereoselectivity Issues)

Q1: I am using DAST to fluorinate cis-3-Boc-amino-4-hydroxypiperidine, but my trans/cis diastereomeric ratio (dr) is poor, and I am isolating a major byproduct. What is happening? Causality & Resolution: The fluorination of cis-3-amino-4-hydroxypiperidines with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is designed to proceed via an SN​2 mechanism. The hydroxyl group is converted into a good leaving group, and the fluoride ion attacks from the opposite face, yielding the trans-isomer through complete inversion of configuration[1].

However, if your amine protecting group (e.g., Boc or Cbz) is highly nucleophilic, Neighboring Group Participation (NGP) will outcompete the external fluoride attack. The carbonyl oxygen of the carbamate attacks the aminosulfur intermediate, forming a stable cyclic oxazolidinone byproduct rather than the desired fluorinated piperidine.

  • Actionable Fix: Maintain strict cryogenic conditions (-78 °C) during the entire DAST addition phase to kinetically suppress the intramolecular NGP pathway[2]. If oxazolidinone formation persists, switch to a more electron-withdrawing protecting group (e.g., trifluoroacetyl) to reduce the nucleophilicity of the adjacent nitrogen substituent.

Q2: We are attempting an asymmetric desymmetrization of a piperidine-fused meso-aziridine to obtain the trans-fluoroamine. The enantiomeric excess (ee) looks great at 4 hours but degrades significantly if left overnight. How can we stabilize the stereoselectivity? Causality & Resolution: Asymmetric fluoride ring opening of aziridines using cooperative Lewis acid catalysis (such as (salen)Co(III) complexes) is a highly effective route to enantioenriched trans-3-amino-4-fluoropiperidines[3]. The degradation of ee over time is a documented issue caused by the Lewis acid-catalyzed Gabriele-Heine rearrangement, which isomerizes the starting acylaziridines into oxazolines[3]. Because the oxazoline byproducts are generated with measurable ee, they indicate that the (salen)Co catalyst is being hijacked for isomerization rather than fluorination.

  • Actionable Fix: Use a latent HF source like benzoyl fluoride (PhCOF) combined with hexafluoroisopropanol (HFIP) instead of free amine-HF complexes. This tightly controls the active fluoride concentration. Additionally, protect the aziridine with a picolinamide group to enable bidentate Lewis acid activation, which accelerates the stereoselective ring-opening pathway and outpaces the background isomerization[3].

Q3: When using BF3-activated hypervalent iodine reagents for the cyclization of alkenyl N-tosylamides, I get a mixture of 3-fluoropiperidines and oxoamination products. How do I favor the fluorinated product? Causality & Resolution: The cyclization of alkenyl N-tosylamides promoted by BF3​ -coordinated aryliodine(III) carboxylates proceeds through an iodiranium(III) intermediate followed by a diastereodetermining 5-exo ring closure[4]. The chemoselectivity between fluorination and oxoamination depends heavily on the configuration of the σ -alkyl I(III) species. The trans-( σ -alkyl)/ligand relationship facilitates aziridinium ion formation (AIF), which is required for subsequent fluoride trapping[4].

  • Actionable Fix: To maximize fluorination, utilize a highly non-nucleophilic hypervalent iodine ligand and ensure a high equivalent of BF3​⋅OEt2​ to outcompete reductive ligand coupling (which leads to unwanted oxygenation)[4].

Part 2: Mechanistic Workflow Diagrams

Mechanistic pathway of DAST-mediated fluorination showing SN2 inversion and potential NGP.

Enantioselective fluoride ring opening of aziridines via cooperative Lewis acid catalysis.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Stereospecific Synthesis via DAST Inversion

This protocol converts cis-3-amino-4-hydroxypiperidine to trans-3-amino-4-fluoropiperidine via SN​2 inversion[1].

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve cis-1-Cbz-3-Boc-amino-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

    • Self-Validation Check: Ensure the internal temperature probe reads -75 °C before proceeding. Higher temperatures exponentially increase the rate of NGP oxazolidinone formation.

  • Activation : Add DAST (1.5 eq) dropwise over 15 minutes. Stir vigorously at -78 °C for 1 hour.

  • Inversion & Propagation : Slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a less polar, UV-active spot ( Rf​≈0.5 ).

  • Quenching : Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3​ . Caution: Copious gas evolution ( CO2​ ) will occur. Stir until bubbling ceases.

  • Isolation : Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography.

Protocol B: Asymmetric Fluoride Ring Opening of Piperidine Aziridines

This protocol utilizes cooperative Lewis acid catalysis to achieve high enantiomeric excess[3].

  • Catalyst Activation : In a nitrogen-filled glovebox, mix (salen)Co(II) complex (5 mol%) with a mild oxidant in hexafluoroisopropanol (HFIP) to generate the active (salen)Co(III) catalyst.

  • Reagent Assembly : Add the meso-aziridine piperidine precursor (1.0 eq) and benzoyl fluoride (PhCOF, 1.2 eq) to the catalyst solution at room temperature.

  • Reaction Monitoring : Stir the mixture for 24–48 hours.

    • Self-Validation Check: Monitor the conversion via chiral HPLC to track both yield and ee. Critical: Stop the reaction immediately when the ee begins to plateau. Prolonged exposure leads to catalyst degradation and accumulation of the oxazoline byproduct via the Gabriele-Heine rearrangement[3].

  • Workup : Concentrate the reaction mixture under reduced pressure and purify the resulting trans-3-amino-4-fluoropiperidine via flash chromatography.

Part 4: Quantitative Data & Analytics

The following table summarizes the comparative metrics of the primary stereoselective synthesis routes for trans-3-amino-4-fluoropiperidine:

Synthetic StrategyStarting MaterialReagents / CatalystRegioselectivityStereoselectivityTypical YieldKey Challenge / Limitation
Nucleophilic Fluorination cis-4-hydroxypiperidineDAST or Deoxo-FluorN/A (Fixed by SM)trans (Inversion)60–75%Oxazolidinone NGP byproduct
Aziridine Ring Opening Meso-aziridine(salen)Co(III), PhCOFC4-Fluoride Attacktrans (>80% ee)40–60%Gabriele-Heine rearrangement
Hypervalent Iodine Cyclization Alkenyl N-tosylamide PhI(O2​CR)2​ , BF3​⋅OEt2​ 3-Fluoro, 4-Aminotrans / cis mixture45–55%Competitive oxoamination

Part 5: References

  • [4] On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Kalow, J. A., et al. Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. UCLA / The Doyle Group. URL: [Link]

  • [1],[2] US Patent 9,617,258 B2: Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides. Google Patents. URL:

Sources

Optimization

Technical Support Center: Stability & Handling of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Welcome to the technical support and troubleshooting center for Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (Cbz-protected trans-3-amino-4-fluoropiperidine). This guide is engineered for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (Cbz-protected trans-3-amino-4-fluoropiperidine). This guide is engineered for researchers and drug development professionals to resolve stability issues, understand solvent-molecule interactions, and optimize experimental workflows.

Mechanistic Insights: The Causality of Solvent-Induced Instability

Before troubleshooting, it is critical to understand why this molecule behaves differently across various solvent systems. The core issue lies in its stereochemistry and the unique conformational dynamics of fluorinated heterocycles.

In a piperidine ring, the trans-1,2-disubstituted arrangement of the C3-amine and C4-fluorine means the molecule exists in a dynamic equilibrium between the diequatorial (e,e) and diaxial (a,a) chair conformations.

  • The Fluorine Gauche Effect & Dipole Stabilization: In non-polar solvents (e.g., toluene, hexane, DCM), the diequatorial (e,e) conformer is generally favored due to reduced steric hindrance. However, computational and experimental NMR analyses demonstrate that polar solvents (e.g., DMSO, DMF, H₂O) significantly stabilize the highly polar diaxial (a,a) conformer due to strong charge-dipole interactions (1)[1].

  • Reactivity Implications: When forced into the diaxial (a,a) conformation by polar solvents, the axial fluorine atom becomes antiperiplanar to the adjacent axial protons (at C5). This specific geometry primes the molecule for base-catalyzed E2 elimination (loss of HF). Furthermore, fluorinated alkylamines have a known propensity for intramolecular nucleophilic displacement when geometrically aligned (2)[2].

Conformation EE Diequatorial (e,e) Conformer Stable in Non-Polar Solvents (e.g., Hexane, Toluene) AA Diaxial (a,a) Conformer Stabilized by Polar Solvents (e.g., DMSO, DMF, H2O) EE->AA Increased Solvent Polarity (Dipole Stabilization) E2 E2 Elimination (Loss of HF) Requires Antiperiplanar Geometry AA->E2 Base Addition AZ Intramolecular Displacement (Nucleophilic attack by Amine) AA->AZ Heat / Prolonged Storage

Conformational shift in polar solvents leading to degradation pathways.

Troubleshooting Guides & FAQs

Q1: Why am I observing mass loss (-20 Da, loss of HF) when storing the compound in DMSO or DMF?

Root Cause: As explained above, polar aprotic solvents like DMSO stabilize the diaxial conformation. If trace bases (even mild ones like DIPEA or residual carbonates) are present, the antiperiplanar arrangement of the axial C4-fluorine and the axial C5-proton facilitates a rapid E2 elimination, yielding an enamine/imine derivative. Solution:

  • Avoid storing stock solutions in DMSO for prolonged periods.

  • If DMSO must be used for biological assays, prepare solutions fresh immediately before use.

  • For long-term storage, keep the compound as a dry powder at 2-8°C, protected from light (3)[3].

Q2: Is the Cbz protecting group stable in methanolic solutions?

Root Cause: The Carboxybenzyl (Cbz) group is highly robust under neutral and mildly acidic conditions (4)[4]. However, the free primary amine at the C3 position is a strong nucleophile. In highly concentrated solutions over long periods, intermolecular attack of the primary amine on the Cbz carbonyl of another molecule can occur, leading to oligomerization. Solution:

  • The Cbz group is generally stable in methanol, but to prevent amine-driven side reactions, store the compound as its hydrochloride or trifluoroacetate salt if liquid storage is mandatory.

  • Avoid strong bases (pH > 12) or catalytic hydrogenation environments (Pd/C, H₂) which will rapidly cleave the Cbz group ().

Q3: I dissolved the compound in acetone, and my LC-MS shows a mass addition of +40 Da. What happened?

Root Cause: The unprotected primary amine at C3 readily reacts with ketonic solvents (acetone, methyl ethyl ketone) to form a Schiff base (imine). Acetone adds 40 Da to the molecular weight (C₃H₆ = 42 Da, minus 2 protons = +40 Da net change to the molecular ion). Solution:

  • Never use ketones as primary solvents or in chromatography eluents for this compound. Switch to acetonitrile (ACN) or methanol (MeOH).

Quantitative Data: Solvent Compatibility Matrix

To provide a quick reference for experimental design, below is the stability matrix of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate across common solvents at 25°C.

Solvent SystemPolarity IndexConformer PreferenceStability (Half-Life at 25°C)Primary Degradation Pathway
Dichloromethane (DCM) 3.1(e,e) > (a,a)> 6 monthsNone (Highly Stable)
Acetonitrile (ACN) 5.8(e,e) ≈ (a,a)> 3 monthsTrace oligomerization
Methanol (MeOH) 5.1(e,e) ≈ (a,a)~ 4 weeksIntermolecular amidation
DMSO (Neutral) 7.2(a,a) > (e,e)~ 1 weekIntramolecular displacement / HF loss
DMSO (+ 0.1% DIPEA) 7.2(a,a) Exclusive< 12 hoursRapid E2 Elimination (HF loss)
Acetone 5.1N/A< 1 hourSchiff Base Formation

Self-Validating Experimental Protocol: Solvent Stability Screening Assay

To verify the stability of your specific batch in a chosen solvent system, implement this self-validating LC-MS workflow. This protocol ensures that any observed degradation is definitively linked to the solvent and not an artifact of the analytical method.

Protocol S1 1. Sample Prep 1 mg/mL in Target Solvent S2 2. Aliquot & Stress Temp: 25°C, 40°C, 60°C S1->S2 Divide S3 3. Quench & Dilute Use ACN/H2O (0.1% FA) S2->S3 24h Incubation S4 4. LC-MS/UV Analysis Monitor [M+H]+ 253.14 S3->S4 Inject

Self-validating LC-MS workflow for solvent stability screening.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 1.0 mg of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate into a clean, dry amber glass vial.

  • Dissolution: Add 1.0 mL of the target solvent (e.g., DMSO, ACN, or DCM). Vortex for 10 seconds to ensure complete dissolution (Concentration: 1 mg/mL).

  • Aliquoting & Stressing: Divide the solution into three 300 µL aliquots.

    • Aliquot A (Control): Immediately quench by diluting 1:100 in ACN/H₂O (50:50) containing 0.1% Formic Acid (FA). Store at -20°C.

    • Aliquot B (Room Temp): Store at 25°C in the dark for 24 hours.

    • Aliquot C (Accelerated): Heat at 40°C in a thermoshaker for 24 hours.

  • Quenching: After 24 hours, dilute Aliquots B and C 1:100 in the acidic ACN/H₂O quench solution.

    • Causality Note: The 0.1% Formic Acid protonates the primary amine, instantly halting any nucleophilic attack or base-catalyzed E2 elimination, locking the degradation profile in place.

  • LC-MS Analysis: Inject 2 µL of each aliquot onto a C18 column.

    • Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA.

    • Detection: Monitor the parent ion [M+H]⁺ at m/z 253.14. Look for degradation peaks at m/z 233.14 (Loss of HF) or m/z 293.17 (Schiff base with acetone, if applicable).

  • Validation Check: Compare Aliquot A to B and C. If Aliquot A shows degradation, the compound was degraded prior to the assay (check powder storage). If only B and C show degradation, the solvent system is incompatible.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aqueous Instability of δ-Fluorobutylpiperidines Source: PubMed (NIH) URL:[Link]

  • Cbz-Protected Amino Groups: Stability and Deprotection Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1207853-15-3).

While this building block is highly valuable for modulating the pharmacokinetic profiles of drug candidates, the presence of the C4-fluorine atom fundamentally alters the reactivity of the adjacent C3-amine. This guide synthesizes mechanistic causality with field-proven optimization strategies to help you reduce reaction times and maximize yields.

Mechanistic Insight: The "Why" Behind Sluggish Couplings

To optimize reaction times, we must first understand the molecular environment of the substrate:

  • Electronic Deactivation (pKa Shift): The highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent C3 primary amine. This significantly lowers the pKa of the amine's conjugate acid, rendering the nitrogen lone pair substantially less nucleophilic compared to a non-fluorinated piperidine[1].

  • Steric and Conformational Constraints: The trans stereochemistry places the fluorine and amine groups in a specific anti-periplanar or gauche relationship depending on the ring's chair conformation. This can introduce steric hindrance during the transition state of coupling, further decelerating the reaction[2].

Because of these factors, standard coupling conditions that work for typical aliphatic amines will often stall, requiring elevated temperatures, extended reaction times, or highly reactive catalysts[3].

Troubleshooting & FAQs

Q: Why do my standard EDC/HOBt amide couplings stall at 40-50% conversion even after 24 hours? A: Standard carbodiimide chemistry (EDC) is often too slow to capture the deactivated, less nucleophilic C3-amine before the active ester intermediate undergoes hydrolysis. The reduced pKa caused by the adjacent fluorine atom means the amine cannot attack the ester efficiently at room temperature[1]. Actionable Fix: Switch to uronium-based coupling reagents like HATU or COMU, which generate a highly reactive 7-aza-HOBt active ester. Elevating the temperature to 45 °C in a polar aprotic solvent (DMF) will compress the reaction time to 4–6 hours.

Q: I am attempting a Buchwald-Hartwig cross-coupling, but I observe significant catalyst decomposition and unreacted starting material after 20 hours. A: Primary amines with adjacent steric and electronic deactivation struggle to undergo reductive elimination in standard Pd2(dba)3/BINAP systems. Literature precedents for coupling fluorinated piperidine amines often report reaction times of up to 20 hours at 100 °C when using older catalyst generations[4]. Actionable Fix: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos. Pairing this with a palladacycle precatalyst (e.g., BrettPhos Pd G3) accelerates the oxidative addition and reductive elimination steps, cutting reaction times down to 6–8 hours.

Q: Can I use standard S_NAr conditions to couple this amine to a heteroaryl chloride? A: Yes, but expect extended reaction times. Due to the weakened nucleophilicity of the fluorinated amine, S_NAr couplings with chloro-heterocycles often require heating to 120 °C for 9 to 16 hours to reach completion[3]. Actionable Fix: Use high-boiling polar aprotic solvents (NMP or DMAc) and a strong, non-nucleophilic base like DIPEA. Transitioning the reaction to a microwave reactor (120 °C, 1–2 hours) can drastically reduce the thermal reaction time while maintaining a clean impurity profile.

Quantitative Optimization Matrix

The following table summarizes the kinetic improvements achieved by switching from standard to optimized conditions for various coupling modalities.

Reaction TypeReagents / CatalystBaseSolventTemp (°C)Typical TimeOptimized Time
Amide Coupling EDC / HOBtTEADCM2524–48 hN/A
Amide Coupling HATUDIPEADMF45N/A4–6 h
Buchwald-Hartwig Pd2(dba)3, BINAPCs2CO3Toluene10020–24 hN/A
Buchwald-Hartwig BrettPhos Pd G3t-BuONaDioxane90N/A6–8 h
S_NAr / Alkylation NoneK2CO3DMF80>48 hN/A
S_NAr / Alkylation NoneDIPEANMP120N/A12–16 h

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Accelerated Amide Bond Formation

Objective: Reduce reaction time from >24h to <6h by overcoming the amine's poor nucleophilicity.

  • Pre-activation: In an oven-dried vial, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.0 equiv) to the activated mixture. Seal the vial and heat to 45 °C using a reaction block.

  • Self-Validation Checkpoint: At t = 4 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • If conversion is >95%: Proceed to aqueous workup (quench with saturated NaHCO3 to remove residual HATU byproducts).

    • If conversion is <80%: The carboxylic acid may be sterically hindered. Spike the reaction with an additional 0.2 equiv of HATU and 0.5 equiv of DIPEA, and stir for 2 more hours.

Protocol B: Optimized Buchwald-Hartwig Amination

Objective: Prevent catalyst death and accelerate reductive elimination.

  • System Purging: To a Schlenk flask, add the aryl halide (1.0 equiv), Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (1.2 equiv), BrettPhos Pd G3 (0.05 equiv), and sodium tert-butoxide (2.0 equiv). Evacuate and backfill the flask with ultra-pure N2 gas three times.

  • Reaction Execution: Inject anhydrous, degassed 1,4-dioxane (0.15 M) via syringe. Heat the mixture to 90 °C. The use of the G3 palladacycle ensures rapid generation of the active Pd(0) species without an induction period.

  • Self-Validation Checkpoint: At t = 6 hours, perform a TLC and LC-MS check. The presence of a black palladium mirror on the flask wall indicates catalyst deactivation. If starting material remains but the catalyst is active (golden/brown solution), continue heating for 2 hours.

Troubleshooting Workflow

Use the following decision tree to rapidly identify the correct optimization pathway based on your specific coupling requirement.

Workflow A Substrate: Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate B Amide Coupling A->B C S_NAr / Alkylation A->C D Buchwald-Hartwig A->D B_Issue Issue: >24h Reaction Time Yield <50% B->B_Issue C_Issue Issue: Stalled Conversion Unreacted Amine C->C_Issue D_Issue Issue: Catalyst Death Sluggish Reductive Elimination D->D_Issue B_Fix Optimization: HATU/COMU DIPEA, DMF, 45°C (4-6h) B_Issue->B_Fix C_Fix Optimization: NMP/DMAc DIPEA, 120°C (9-16h) C_Issue->C_Fix D_Fix Optimization: BrettPhos Pd G3 t-BuONa, Dioxane, 90°C (6-8h) D_Issue->D_Fix

Troubleshooting workflow for optimizing coupling reaction times based on pathway.

References

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL: [Link][1]

  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][2]

  • Title: US Patent 12077533 - Heterocyclic Acrylamides Source: Google Patents / USPTO URL: [3]

  • Title: WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists Source: Google Patents / WIPO URL: [4]

Sources

Optimization

Technical Support Center: Preventing Epimerization in 3-Amino-4-fluoropiperidine Derivatives

Welcome to the Technical Support Center for the synthesis and handling of 3-amino-4-fluoropiperidine derivatives. These compounds are highly valued building blocks in medicinal chemistry, frequently utilized to modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 3-amino-4-fluoropiperidine derivatives. These compounds are highly valued building blocks in medicinal chemistry, frequently utilized to modulate the basicity (pKa) of piperidine-containing drugs and improve their metabolic stability and binding affinity[1]. However, preserving the relative cis or trans stereochemistry at the C3 and C4 positions during synthetic sequences is notoriously difficult.

This guide provides field-proven methodologies, troubleshooting workflows, and frequently asked questions to help you diagnose and prevent epimerization in your workflows.

The Causality of Epimerization (Mechanistic Overview)

To prevent epimerization, it is critical to understand the underlying causality. The introduction of a highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect. This significantly increases the acidity of the adjacent α-protons at C3 and C4.

During standard synthetic transformations—such as amide couplings, reductive aminations, or N-deprotections—the presence of a base or prolonged exposure to high temperatures provides the activation energy needed to abstract these acidic protons[2]. This abstraction leads to the formation of a planar enolate or enamine-like intermediate. Subsequent non-selective reprotonation from either face of the piperidine ring results in a mixture of diastereomers, permanently degrading the stereochemical purity of your product.

Mechanism Chiral Chiral 3-Amino-4-fluoropiperidine (Desired Stereoisomer) Intermediate Planar Intermediate (Enolate/Enamine-like) Chiral->Intermediate Deprotonation at C3/C4 Base Excess/Strong Base (e.g., TEA, NaOH) Base->Intermediate Catalyzes Epimer Epimerized Mixture (Loss of d.e./e.e.) Intermediate->Epimer Non-selective Reprotonation Prevention Mild Base (Collidine) + Low Temp (-15°C) Prevention->Chiral Preserves Stereocenter Prevention->Intermediate Inhibits

Mechanistic pathway of base-catalyzed epimerization and targeted prevention strategies.

Troubleshooting Workflow

When epimerization is detected (usually via chiral HPLC or 19F NMR), you must systematically isolate the step where the stereocenter was compromised. Epimerization in peptide and amide synthesis is often driven by the lifetime of the activated intermediate; slow couplings allow prolonged exposure to base, increasing the risk of racemization or epimerization[3].

Workflow Step1 Identify Epimerization (NMR/Chiral HPLC) Step2 Review Base Selection Step1->Step2 Step3 Review Coupling Agent Step2->Step3 If base is optimal FixBase Switch TEA/DIPEA to 2,4,6-Collidine Step2->FixBase If pKa > 9 Step4 Review Workup pH Step3->Step4 If coupling is fast FixCoupling Use COMU or HATU/HOAt at -15°C Step3->FixCoupling If activation is slow FixWorkup Use pH 5-6 Buffer Avoid strong NaOH/HCl Step4->FixWorkup If highly basic/acidic

Stepwise troubleshooting workflow to identify and resolve epimerization sources.

Quantitative Data: Impact of Reaction Conditions

The choice of coupling reagent, base, and temperature drastically affects the stereochemical outcome. The table below summarizes typical quantitative findings when coupling a generic carboxylic acid to a 3-amino-4-fluoropiperidine derivative.

Coupling ReagentBase (Equivalents)TemperatureAdditiveResulting d.e. (%)Epimerization Risk
EDC·HClTEA (3.0 eq)25 °CHOBt< 40%Critical
HATUDIPEA (2.0 eq)0 °C to 25 °CNone75%High
HATUDIPEA (1.2 eq)0 °CHOAt92%Moderate
COMU2,4,6-Collidine (1.5 eq)-15 °C to 0 °CNone> 98%Minimal

Note: Highly reactive O-acylisourea esters formed by carbodiimides (like EDC/DIC) increase the risk of epimerization unless suppressed by appropriate additives like HOAt or DMAP[3].

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify stereochemical integrity before moving to the next phase of the reaction.

Protocol A: Epimerization-Free Amide Coupling

This protocol utilizes COMU and a non-nucleophilic, mild base (2,4,6-collidine) to ensure rapid coupling with minimal base-catalyzed deprotonation.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Pre-cooling: Cool the reaction mixture to -15 °C using a dry ice/ethylene glycol bath. Causality note: Low temperatures reduce the kinetic energy available to overcome the epimerization activation barrier[2].

  • Activation: Add 2,4,6-collidine (1.5 eq) dropwise. Stir for 5 minutes to form the active ester.

  • Amine Addition: Slowly add a solution of the 3-amino-4-fluoropiperidine derivative (1.0 eq) in anhydrous DMF.

  • Reaction & Self-Validation Check: Stir at -15 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in pH 5.5 buffer, and analyze via chiral HPLC. If the d.e. is >98%, proceed to workup. If epimerization is observed here, the issue lies in the coupling reagents, not the workup.

  • Buffered Workup: Quench the reaction cold (0 °C) with a pH 5.5 phosphate buffer. Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Avoid washing with 1M NaOH or saturated Na₂CO₃, as basic aqueous conditions can induce post-reaction epimerization[2].

Protocol B: Mild Deprotection of N-Protecting Groups

Removing protecting groups like picolinamide or Boc must be done carefully to avoid scrambling the adjacent fluorinated stereocenters.

Step-by-Step Methodology:

  • Picolinamide Cleavage: If utilizing a picolinamide protecting group (often used in asymmetric syntheses of these cores), it can be removed under exceptionally mild reductive conditions without epimerizing the β-fluoroamine[4].

  • Reagent Addition: Dissolve the protected piperidine in ethanol. Add NaBH₄ (4.0 eq) at 0 °C.

  • Monitoring: Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Quenching: Carefully quench with acetone to consume excess NaBH₄, followed by a neutral aqueous workup.

Frequently Asked Questions (FAQs)

Q: Why does Triethylamine (TEA) cause more epimerization than 2,4,6-Collidine? A: TEA is a relatively strong (pKa ~10.7) and unhindered base. It can easily abstract the highly acidic α-proton adjacent to the C4-fluorine atom. 2,4,6-Collidine is significantly weaker (pKa ~7.4) and sterically hindered, making it basic enough to drive the coupling reaction but not basic enough to efficiently deprotonate the carbon stereocenter.

Q: Can the choice of the N1-protecting group on the piperidine ring influence C3/C4 epimerization? A: Yes. Electron-withdrawing protecting groups on the piperidine nitrogen (e.g., Boc, Cbz, or trifluoroacetyl) can inductively increase the acidity of the C3/C4 protons, making the molecule more susceptible to base-catalyzed epimerization. If epimerization is unavoidable, consider performing your coupling steps before installing strongly electron-withdrawing groups on the N1 position.

Q: My reaction shows no epimerization, but my isolated product is a 1:1 mixture of diastereomers. What happened? A: The epimerization likely occurred during the aqueous workup or purification. If you used strong acids (which can protonate hydroxyl/amino groups and facilitate oxidation-reduction cycles) or strong bases (like NaOH) during your liquid-liquid extraction, you catalyzed the epimerization post-reaction[2]. Always use buffered aqueous solutions (pH 5-7) for the workup of labile fluorinated piperidines.

References

  • The Doyle Group (UCLA). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Available at: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at:[Link]

  • PMC - NIH. Epimerisation in Peptide Synthesis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystal structure analysis of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate derivatives

An In-Depth Comparative Guide to the Structural and Conformational Analysis of Benzyl trans-3-Amino-4-fluoropiperidine-1-carboxylate Derivatives The Paradigm of Fluorinated Piperidines in Drug Discovery The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structural and Conformational Analysis of Benzyl trans-3-Amino-4-fluoropiperidine-1-carboxylate Derivatives

The Paradigm of Fluorinated Piperidines in Drug Discovery

The incorporation of fluorine into aliphatic heterocycles has fundamentally transformed fragment-based drug discovery (FBDD). While traditionally used to modulate pKa​ , enhance metabolic stability, and increase lipophilicity, single-site fluorine substitution in piperidine rings serves an even more critical structural function: conformational rigidification [1].

When analyzing building blocks like Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate, X-ray crystallography is the gold standard for confirming absolute stereochemistry and mapping the three-dimensional conformational state[2]. However, not all piperidine derivatives crystallize with the same efficacy. This guide objectively compares the structural dynamics and crystallization performance of the trans-3-amino-4-fluoro scaffold against its cis-isomer and unfluorinated alternatives, providing a comprehensive roadmap for structural biologists and medicinal chemists.

Mechanistic Causality: The Origin of the Axial-F Preference

To understand why the trans-3-amino-4-fluoropiperidine scaffold is structurally superior to unfluorinated analogs, we must examine the underlying physical chemistry. Unsubstituted piperidines are conformationally plastic, rapidly flipping between chair conformations in solution. This high entropy heavily penalizes the formation of a highly ordered crystal lattice.

The introduction of a fluorine atom at the C4 position forces the ring into a highly specific energetic minimum. Both computational and experimental NMR analyses demonstrate that fluorine atoms in piperidine rings adopt an exclusively axial orientation [3]. This "axial-F preference" is driven by two primary forces[1][4]:

  • Hyperconjugation: Electron donation from the adjacent σC−H​ and σC−C​ bonds into the strongly antibonding σC−F∗​ orbital stabilizes the axial conformer.

  • Charge-Dipole Minimization: The axial position minimizes electrostatic repulsion between the highly electronegative fluorine atom and the lone pair (or partial negative charge) of the ring nitrogen.

The Trans vs. Cis Advantage: In the trans-3,4-disubstituted system, when the 4-fluoro group assumes its preferred axial position, the 3-amino group is forced into the equatorial position. This avoids severe 1,3-diaxial steric clashes. The result is a deeply stabilized, single chair conformation. Conversely, in the cis-isomer, an axial fluorine forces the bulky 3-amino group into an axial position as well, creating massive steric repulsion that destabilizes the ring and complicates phase refinement during X-ray crystallography.

ConformationalDynamics N1 trans-3-Amino-4-fluoropiperidine N2 Axial-F Conformer (Amino Equatorial) N1->N2 Favored (ΔG < 0) N3 Equatorial-F Conformer (Amino Axial) N1->N3 Disfavored N4 Hyperconjugation (σC-H → σ*C-F) N2->N4 N5 Charge-Dipole Minimization N2->N5 N6 Steric Relief (No 1,3-Diaxial Clash) N2->N6 N7 Highly Rigidified Scaffold Ideal for Crystallography N4->N7 N5->N7 N6->N7

Diagram 1: Conformational stabilization pathway of trans-3-amino-4-fluoropiperidine.

Comparative Performance Data

The choice of protecting group and stereochemistry directly impacts crystallization success. The Benzyl carbamate (Cbz) protecting group provides a distinct advantage over standard Boc groups by introducing an aromatic ring capable of robust π−π stacking interactions[5].

Below is a quantitative comparison of crystallization performance across three related scaffolds:

Scaffold DerivativeCrystallization MethodSuccess RatePreferred F-Orientation ΔGe→a​ (kcal/mol)Primary Lattice Interaction
Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate Vapor Diffusion (Toluene/Heptane)High (>80%) Axial-1.8 to -2.3 π−π stacking (Cbz), N-H...F H-bonding
Benzyl cis-3-amino-4-fluoropiperidine-1-carboxylate Slow Evaporation (DCM/Hexane)Moderate (50%)Axial-0.5 to -1.1 π−π stacking (Cbz)
Benzyl 3-aminopiperidine-1-carboxylate (Unfluorinated)Vapor Diffusion (Toluene/Heptane)Low (<30%)N/AN/AVariable (High conformational plasticity)

Data synthesis derived from comparative structural analyses of fluorinated piperidine fragments[1][5].

Self-Validating Experimental Protocol: Single-Crystal Growth

To obtain high-resolution X-ray diffraction data for Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate[6], a controlled vapor diffusion methodology is vastly superior to rapid solvent evaporation. The following protocol utilizes an internal validation mechanism based on optical birefringence.

Step-by-Step Methodology:

  • Purity Verification: Ensure the synthesized compound is >99% pure via HPLC and 1H/19F NMR. Impurities disrupt the delicate π−π stacking required for Cbz-derivatives.

  • Solvent Selection & Dissolution: Dissolve 15 mg of the compound in 0.5 mL of HPLC-grade Toluene inside a 2 mL glass inner vial. Rationale: Toluene perfectly solubilizes the aromatic Cbz group while maintaining a low enough vapor pressure for controlled diffusion[5].

  • Antisolvent Chamber Setup: Place the uncapped 2 mL inner vial into a 10 mL outer vial containing 3 mL of n-heptane (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free, temperature-controlled incubator at 20 °C for 5–7 days.

  • System Validation (Harvesting): Inspect the inner vial under polarized light. The appearance of sharp, block-like birefringent crystals validates successful nucleation. Lack of birefringence indicates amorphous precipitation, requiring a reduction in the initial solute concentration.

  • Diffraction & Refinement: Mount a single crystal on a cryoloop using paratone oil and flash-cool to 100 K. Collect diffraction data using Cu- radiation ( λ=1.5418A˚ ) to maximize the anomalous dispersion signal, ensuring unambiguous assignment of the absolute stereochemistry[7].

CrystallizationWorkflow S1 Cbz Protection (π-π Stacking) S2 Vapor Diffusion (Toluene/Heptane) S1->S2 S3 Optical Validation (Birefringence) S2->S3 S4 X-Ray Diffraction (Stereo Assignment) S3->S4

Diagram 2: Self-validating experimental workflow for X-ray crystal structure analysis.

Conclusion

For drug development professionals engineering rigidified molecular scaffolds, Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate represents a structurally optimal building block. Its inherent conformational rigidity—driven by the synergistic effects of hyperconjugation, charge-dipole minimization, and the avoidance of 1,3-diaxial clashes—makes it significantly more amenable to X-ray crystallographic analysis than its cis or unfluorinated counterparts. By leveraging Cbz-driven π−π stacking and controlled vapor diffusion, researchers can consistently yield high-quality structural data to guide downstream medicinal chemistry efforts.

References

  • Nairoukh, Z., Strieth‐Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry–A European Journal.[Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference (Full Text/PMC). National Institutes of Health.[Link]

  • Manteau, B., et al. (2010). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Eisai R&D Management Co., Ltd. (2014). SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS.

Sources

Comparative

Comprehensive Guide to In Vitro and In Vivo Assays for 3-Amino-4-Fluoropiperidine Derivatives: Performance &amp; Comparison

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the poor metabolic stability and suboptimal membrane permeability of basic aliphatic amines. The integration of the 3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the poor metabolic stability and suboptimal membrane permeability of basic aliphatic amines. The integration of the 3-amino-4-fluoropiperidine moiety —often introduced via its Boc-protected chiral building block[1]—has become a cornerstone strategy in modern medicinal chemistry to overcome these exact liabilities.

This guide objectively compares the performance of 3-amino-4-fluoropiperidine derivatives against non-fluorinated alternatives, providing the causal logic and self-validating experimental protocols required to evaluate these compounds in your pipeline.

The Stereoelectronic Rationale: Why Fluorinate?

Replacing a standard 3-aminopiperidine ring with a 3-amino-4-fluoropiperidine core fundamentally alters the molecule's physicochemical profile through three distinct mechanisms:

  • pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent primary amine from ~9.5 to approximately 8.0–8.5[2]. This shift exponentially increases the fraction of un-ionized molecules at physiological pH (7.4), driving passive membrane permeability[3].

  • Metabolic Shielding: The robust C–F bond (approx. 116 kcal/mol) sterically and electronically blocks cytochrome P450 (CYP)-mediated oxidative metabolism at the 4-position, significantly extending the compound's half-life[4].

  • Conformational Locking: The "gauche effect" between the highly polar C–F bond and the adjacent amine forces the piperidine ring into a rigid, predictable chair conformation. This minimizes the entropic penalty upon target binding, often resulting in superior binding affinity ( Ki​ )[2].

Comparative ADME & Physicochemical Profiling

The table below summarizes the quantitative performance advantages of the fluorinated moiety compared to a standard unsubstituted baseline.

Property3-Aminopiperidine (Baseline)3-Amino-4-Fluoropiperidine (Optimized)Impact on Drug Design
Basic Amine pKa ~9.5~8.2Higher un-ionized fraction at physiological pH.
% Un-ionized (pH 7.4) < 1%~15–20%Dramatically improved passive intestinal permeability.
LogD (pH 7.4) -1.5-0.2Enhanced lipophilicity for superior oral absorption.
HLM Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Extended systemic half-life; enables once-daily dosing.
Conformational State Highly FlexibleLocked (Gauche effect)Enhanced target affinity and lower off-target toxicity.

In Vitro Validation Workflows

To validate the theoretical benefits of the 3-amino-4-fluoropiperidine moiety, we deploy a cascade of in vitro assays.

G A 3-Amino-4-Fluoropiperidine B pKa & LogD Modulation A->B Drives C In Vitro Assays B->C Validated via D Microsomal Stability C->D E Target Binding (Ki) C->E F In Vivo Assays D->F Progression E->F G Pharmacokinetics (PK) F->G H Disease Efficacy Models F->H

Caption: Workflow translating 3-amino-4-fluoropiperidine properties into in vitro and in vivo validation.

Protocol 1: High-Throughput Microsomal Stability Assay

Causality & Rationale: The primary failure point of non-fluorinated piperidines is rapid hepatic oxidation. By utilizing the substrate depletion method in Human Liver Microsomes (HLM), we isolate CYP450-mediated metabolism to explicitly prove the shielding effect of the C–F bond[5].

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL[5].

  • Pre-Incubation: Incubate the mixture in a 384-well plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding a fresh NADPH regenerating system (1 mM final concentration)[5].

  • Quenching: At precise intervals (0, 5, 10, 15, 30, and 60 minutes), transfer 10 µL aliquots into 30 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism[5].

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint​ ).

Protocol 2: Target Binding Affinity (TLR7/8 Reporter Assay)

Causality & Rationale: The 3-amino-4-fluoropiperidine moiety is heavily utilized in Toll-like receptor (TLR) 7/8 antagonists for Systemic Lupus Erythematosus (SLE)[6]. Because TLRs function via complex endosomal signaling, a simple biochemical binding assay is insufficient. We use an NF-κB-driven cellular reporter assay to prove that the conformationally locked drug successfully penetrates the cell and outcompetes endogenous ligands at the endosomal receptor[7].

Step-by-Step Methodology:

  • Cell Plating: Plate HEK-293 cells stably expressing human TLR7 and an NF-κB-driven luciferase reporter at 2.22×105 cells/mL in 384-well plates[8].

  • Incubation: Incubate for 48 hours at 37°C with 5% CO2​ in DMEM containing 10% FBS[8].

  • Compound Pre-treatment: Add serial dilutions of the fluoropiperidine test compound and incubate for 30 minutes to allow endosomal accumulation[8].

  • Stimulation: Add the TLR7 agonist CL097 (3 µg/mL) and incubate for an additional 20 hours[8].

  • Quantification: Add luciferase assay reagent and measure luminescence to calculate the IC50​ [8].

In Vivo Translation & Efficacy

Pathway Ligand ssRNA / Immune Complexes Endosome Endosomal TLR7/8 Ligand->Endosome Activates MyD88 MyD88 Adaptor Endosome->MyD88 Signals Drug Fluoropiperidine Antagonist Drug->Endosome Inhibits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Caption: Mechanism of TLR7/8 inhibition by 3-amino-4-fluoropiperidine derivatives in autoimmune models.

Protocol 3: Pharmacokinetic (PK) Profiling in Rodents

Causality & Rationale: While the microsomal assay validates resistance to hepatic clearance, it cannot account for intestinal absorption barriers or efflux pumps (e.g., P-gp). A dual-route (IV/PO) PK study is mandatory to calculate absolute bioavailability (%F), proving that the pKa modulation successfully translates to systemic exposure.

Step-by-Step Methodology:

  • Formulation: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose for PO; 5% DMSO/PEG400 for IV)[7].

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (1 mg/kg) and oral (10 mg/kg) routes (n=3 per group).

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Analysis: Centrifuge blood to extract plasma. Precipitate proteins with acetonitrile, and analyze compound concentration using LC-MS/MS.

  • Data Processing: Calculate PK parameters ( AUC , Cmax​ , t1/2​ , %F) using non-compartmental analysis (NCA).

Protocol 4: In Vivo Efficacy (Pristane-Induced SLE Mouse Model)

Causality & Rationale: To prove clinical translatability for autoimmune indications, we utilize the pristane-induced SLE model. This model closely mimics human lupus by generating specific autoantibodies. Measuring the reduction of these titers confirms that the systemic exposure of the fluoropiperidine drug successfully suppresses the pathogenic immune response[7].

Step-by-Step Methodology:

  • Induction: Induce SLE in wild-type mice via a single intraperitoneal injection of pristane (0.5 mL)[7].

  • Disease Maturation: Wait 11 weeks for the robust development of autoantibodies[7].

  • Dosing: Dose animals orally with the 3-amino-4-fluoropiperidine derivative (e.g., 33 mg/kg or 300 mg/kg) once daily for 14 weeks[7].

  • Endpoint Analysis: Euthanize the mice and collect blood plasma. Measure anti-dsDNA, anti-Sm/nRNP, and anti-histone autoantibody titers via ELISA. Compare statistical significance against vehicle-treated controls using ANOVA[7].

References

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: UCLA Chemistry (The Doyle Group) URL:[Link]

  • EP3057964B1 / EP3995495A1 - Selectively substituted quinoline compounds (TLR7/8 Antagonists)
  • WO2014113303A1 - 4-fluoropiperidine orexin receptor antagonists Source: WIPO / Google Patents URL
  • rac-tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Spectroscopic Characterization and Conformational Dynamics of Novel Compounds Synthesized from Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and dictate precise vec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and dictate precise vector geometry [[1]](). Among these scaffolds, Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate has emerged as a highly versatile building block, frequently appearing in patent literature for the development of kinase inhibitors and GPCR ligands 2. The Cbz (carboxybenzyl) protecting group offers orthogonal synthetic handles, while the trans-1,2-relationship between the amine and fluorine atoms enforces a rigidified conformational space. This guide provides a comprehensive framework for synthesizing derivatives from this scaffold and objectively validating their three-dimensional structures using multinuclear NMR spectroscopy.

The Causality of Scaffold Design: Why Fluorinate?

When designing novel therapeutics, the spatial orientation of pharmacophores is paramount. In unfunctionalized piperidines, the ring undergoes rapid chair-chair interconversion. However, the introduction of a fluorine atom dramatically shifts this equilibrium.

This phenomenon is driven by the "fluorine gauche effect," which stabilizes the axial orientation of the fluorine atom through hyperconjugation—specifically, the electron donation from anti-periplanar C–H bonds into the low-lying σC−F∗​ orbital 3. Furthermore, charge-dipole interactions between the highly polar C–F bond and the neighboring amine heavily bias the ring toward specific conformers 1. Understanding these forces is critical because the resulting conformational preference directly dictates the spatial trajectory of any appended drug fragment.

Comparative Spectroscopic Profiling

To objectively evaluate the structural integrity of novel derivatives synthesized from this scaffold, multinuclear NMR spectroscopy is the gold standard. The table below compares the expected scalar coupling constants ( 3J ) for the trans-diequatorial, trans-diaxial, and alternative cis-isomers. This data serves as a diagnostic fingerprint to differentiate the target compound from potential epimerization byproducts.

Conformational State 3JH3,H4​ (Hz) 3JF,H3​ (Hz)Primary Stabilizing Force
trans-Diequatorial (3-NHR eq, 4-F eq)9.0 – 11.5 (Large, anti-periplanar)1.5 – 4.0 (Small, gauche)Steric minimization (A-values)
trans-Diaxial (3-NHR ax, 4-F ax)2.0 – 4.0 (Small, gauche)1.5 – 4.0 (Small, gauche)Fluorine gauche effect & Charge-dipole
cis-Isomer (3-NHR eq, 4-F ax)2.0 – 4.0 (Small, gauche)10.0 – 13.0 (Large, anti-periplanar)Axial-F preference

Note: In a trans-diequatorial conformation, the protons at C3 and C4 are diaxial, resulting in a large anti-periplanar 3JH,H​ coupling. This distinct mathematical relationship allows for absolute structural assignment.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a urea derivative (a common pharmacophore in kinase inhibitors) from the title scaffold, followed by a self-validating spectroscopic workflow.

Step 1: Pharmacophore Derivatization (Urea Formation)

  • Procedure: React Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate with an aryl isocyanate (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, using N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Causality of Choice: DCM is selected as a non-polar, aprotic solvent. It minimizes the disruption of intramolecular hydrogen bonding during the transition state, ensuring high conversion rates while strictly preventing base-catalyzed epimerization at the C4 position.

Step 2: NMR Sample Preparation

  • Procedure: Purify the product via flash chromatography and dissolve 15 mg of the pure compound in 0.6 mL of CDCl 3​ .

  • Causality of Choice: Solvent polarity plays a major role in the conformational behavior of fluorinated piperidines 1. Non-polar solvents like CDCl 3​ favor intrinsic intramolecular forces (e.g., charge-dipole interactions) over solvent-solute hydrogen bonding, allowing the true conformational preference of the rigidified ring to be observed without solvent-induced averaging.

Step 3: Multinuclear NMR Acquisition

  • Procedure: Acquire 1 H, 13 C, 19 F, and 2D NOESY spectra at 298 K using a 500 MHz (or higher) spectrometer.

  • Causality of Choice: 19 F NMR provides a highly sensitive, uncrowded probe for the local stereoelectronic environment. 2D NOESY maps the spatial proximity of protons across the ring, acting as an orthogonal self-validating check against scalar coupling data.

Step 4: Karplus-Based Stereochemical Assignment

  • Procedure: Extract the 3JH3,H4​ and 3JF,H3​ coupling constants from the 1D 1 H spectrum.

  • Self-Validation Mechanism: The protocol validates itself mathematically. If the synthesis successfully retained the trans stereochemistry and adopted the sterically favored diequatorial conformation, the 3JH3,H4​ value must be >9.0 Hz (confirming anti-periplanar protons). If the reaction inadvertently caused epimerization to the cis-isomer, the 3JF,H3​ would spike to >10.0 Hz. This interlocking data matrix removes subjective interpretation, ensuring absolute structural certainty.

Workflow Visualization

ConformationalWorkflow N1 Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate N2 Pharmacophore Derivatization N1->N2 Synthesis N3 Multinuclear NMR (1H, 19F, NOESY) N2->N3 Characterization N4 Karplus Data Extraction N3->N4 J-Coupling Analysis N5 Conformational Validation N4->N5 Stereochemical Proof

Workflow for synthesis and self-validating NMR characterization of fluorinated piperidines.

References

  • Source: nih.
  • Source: ucla.edu (The Doyle Group)
  • The formation of all-cis-(multi)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. When handling complex pharmaceutical intermediates like Benzyl trans-3-amino-4-fluoropiper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. When handling complex pharmaceutical intermediates like Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1207853-15-3) , understanding the molecular causality behind its hazards is the first step in designing an effective safety and operational protocol.

This compound is a highly specialized chiral building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Below is the comprehensive, self-validating guide for its safe handling, personal protective equipment (PPE) requirements, and disposal.

Mechanistic Risk Assessment: The Causality of Hazards

To select the correct PPE, we must first deconstruct the molecule's functional groups and understand how they interact with human biology and the laboratory environment:

  • The Primary Amine (trans-3-amino): Unprotected primary amines act as strong nucleophiles and bases. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or sweat on the skin, they cause rapid, localized pH spikes leading to severe irritation or chemical burns. They are also known chemical sensitizers.

  • The Fluorinated Core (4-fluoro): The strategic incorporation of fluorine atoms into amine-containing molecules dramatically alters their physicochemical properties[1]. The highly electronegative fluorine atom increases the overall lipophilicity and membrane permeability of the piperidine ring[1]. If this compound contacts unprotected skin, the fluorinated core facilitates faster penetration through the stratum corneum compared to non-fluorinated analogs.

  • The Cbz Protecting Group (Benzyl carboxylate): Derived from benzyl chloroformate, this bulky group stabilizes the molecule but renders it highly hydrophobic[2]. Consequently, it must be dissolved in polar aprotic solvents (e.g., DMF, DMSO, or DCM) for reactions. These solvents act as "Trojan horses," capable of carrying the hazardous fluorinated amine directly through standard, thin-gauge laboratory gloves.

Quantitative Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table summarizes the mandatory, quantitative PPE specifications required for handling this compound.

PPE ComponentMaterial / SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Double-gloved)Minimum 0.11 mm thicknessPrevents dermal penetration. The outer glove acts as a sacrificial layer; if contaminated, it is immediately discarded to prevent solvent breakthrough.
Eye Protection Chemical Safety GogglesANSI Z87.1 certified (or equivalent)Protects against basic amine dust aerosolization and solvent splashes. Standard safety glasses with side shields are insufficient.
Respiratory N95 or P100 Particulate Respirator99.97% filtration efficiencyMandatory only if weighing outside a ventilated enclosure, to prevent inhalation of sensitizing amine dust.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton, Knee-lengthProtects against static discharge (which can ignite solvent vapors) and provides a barrier against chemical spills.

Operational Workflows: Step-by-Step Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means each step contains an inherent check to verify the integrity of the process before proceeding.

Protocol A: Precision Weighing and Transfer

Fluorinated piperidines require specialized handling because their unique properties can alter product isolation and handling procedures[3].

  • System Verification: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor. Validation: If the alarm sounds or the monitor reads <80 fpm, abort the procedure.

  • Static Dissipation: Amine powders are prone to static cling, which causes aerosolization. Use an anti-static zero-ion gun to neutralize the static charge on both the metal spatula and the anti-static weigh boat for 5 seconds.

  • Transfer: Carefully transfer the required mass of Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate into the weigh boat. Keep the reagent bottle as close to the weigh boat as possible to minimize the travel distance of the powder.

  • Decontamination: Once the transfer is complete, wipe down the exterior of the reagent bottle and the spatula with a Kimwipe dampened with isopropanol. Validation: Inspect the outer nitrile gloves; if any white powder is visible, remove and replace the outer gloves immediately.

Protocol B: Spill Response and Neutralization
  • Containment: Immediately isolate the area. Do not use a broom or brush, as sweeping will aerosolize the fluorinated amine dust.

  • Absorption: Cover the spill with an inert, damp absorbent material (e.g., wet sand or a commercial spill control pad lightly dampened with water to suppress dust).

  • Neutralization: Carefully spray a dilute acidic solution (e.g., 5% citric acid) over the absorbent. This converts the free primary amine into a water-soluble, non-volatile ammonium salt, mitigating the inhalation hazard.

  • Collection: Use a non-sparking plastic scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for handling and disposal, ensuring operational safety at every node.

G Start Start: Compound Handling PPE Don Proper PPE (Gloves, Goggles, Coat) Start->PPE Weigh Weigh in Fume Hood (Draft Shield On) PPE->Weigh Spill Spill Detected? Weigh->Spill Contain Contain & Neutralize (Dilute Acid/Absorbent) Spill->Contain Yes Success Proceed to Synthesis Spill->Success No Dispose Hazardous Waste Disposal (Incineration) Contain->Dispose Success->Dispose Waste Generation

Operational workflow for the safe handling and disposal of fluorinated piperidine derivatives.

Disposal Plan: Halogenated Waste Streams

Because this compound contains a stable carbon-fluorine (C-F) bond, it cannot be disposed of in standard organic waste streams.

  • Segregation: All waste containing Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate must be strictly segregated into containers labeled "Hazardous Waste - Halogenated Organics."

  • Destruction Mechanism: The waste must be routed to a specialized facility for high-temperature incineration (>1000°C). This extreme temperature is required to thermally cleave the strong C-F bonds, preventing the environmental release of the compound and mitigating the risk of generating persistent per- and polyfluoroalkyl substances (PFAS).

References

Sources

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